4-Methylpiperidine-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
4-methylpiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNPRFHZBOVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585520 | |
| Record name | 4-Methylpiperidine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41483-70-9 | |
| Record name | 4-Methylpiperidine-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 4-methylpiperidine-1-sulfonyl chloride. The information is intended for professionals in the fields of chemical research and drug development who utilize sulfonyl chlorides as key building blocks in the synthesis of complex molecules.
Core Chemical and Physical Properties
This compound is a reactive chemical intermediate, primarily used in organic synthesis. Its physical and chemical properties are summarized below, providing essential data for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][2][3][4] |
| Molecular Weight | 197.68 g/mol | [1][2][3] |
| CAS Number | 41483-70-9 | [1][2][5] |
| Appearance | Liquid | [5][6] |
| Boiling Point | 279.2 ± 7.0 °C (Predicted) | [2] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2] |
| Purity | Typically ≥97% | [5][6] |
| InChI Key | IVVNPRFHZBOVAZ-UHFFFAOYSA-N | [1][5][6] |
| SMILES | CC1CCN(CC1)S(=O)(=O)Cl | [1] |
Synthesis and Reactivity
The synthesis of sulfonyl chlorides is a fundamental process in organic chemistry. While specific, detailed experimental protocols for the industrial production of this compound are proprietary, a general and common laboratory-scale synthesis involves the reaction of the corresponding amine with a sulfonating agent.
A representative workflow for the synthesis of a sulfonyl chloride from an amine is depicted below. This process typically involves the reaction of the amine with a source of sulfuryl chloride, often in the presence of a base to neutralize the generated HCl.
References
An In-depth Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride: Chemical Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methylpiperidine-1-sulfonyl chloride, a key reagent in synthetic chemistry. The document details its chemical structure, reactivity, and provides established experimental protocols for its application, with a focus on the synthesis of sulfonamide derivatives. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Properties
This compound is a sulfonyl chloride derivative of 4-methylpiperidine. The presence of the electrophilic sulfonyl chloride group attached to the nitrogen atom of the piperidine ring makes it a valuable building block for the introduction of the 4-methylpiperidine-1-sulfonyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 41483-70-9 | [1][2][3] |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][2][3][4] |
| Molecular Weight | 197.68 g/mol | [2][3] |
| Appearance | Liquid or Solid-liquid mixture | [5] |
| Boiling Point (Predicted) | 279.2 ± 7.0 °C | [3] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [3] |
| SMILES | CC1CCN(CC1)S(=O)(=O)Cl | [2] |
| InChI | InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3][5] |
Spectroscopic data, including ¹H NMR, IR, and mass spectrometry, are available for this compound and are essential for its characterization.[6]
Reactivity and Applications
The primary reactivity of this compound stems from the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent reagent for the sulfonylation of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds.
The general reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, leading to the displacement of the chloride ion and the formation of a sulfonamide. A base is typically added to neutralize the hydrochloric acid byproduct.
Caption: General reaction pathway for the synthesis of N-substituted 4-methylpiperidine-1-sulfonamides.
The resulting sulfonamides often exhibit a range of biological activities, and this synthetic route is employed in the development of new therapeutic agents. For instance, novel sulfonamide derivatives containing a piperidine moiety have been synthesized and investigated as potential bactericides for managing plant bacterial diseases.[7]
Experimental Protocols
The following is a general experimental protocol for the synthesis of N-substituted 4-methylpiperidine-1-sulfonamides, adapted from literature procedures for similar transformations.[7]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or N,N-Dimethylformamide)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.2 - 2.0 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: While stirring the solution at room temperature, add a solution of this compound (1.0 - 1.1 equivalents) in the anhydrous solvent dropwise.
-
Reaction Monitoring: Stir the resulting reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, pour the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Further Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data: Representative Reaction Yields
The yields for the synthesis of sulfonamides can vary depending on the specific amine substrate and reaction conditions. The following table provides a summary of reported yields for the synthesis of various sulfonamide derivatives from a piperidine precursor and different sulfonyl chlorides, which can be considered representative for reactions involving this compound.
Table 2: Representative Yields for the Synthesis of N-substituted Piperidine Sulfonamides
| Reactant 1 (Amine) | Reactant 2 (Sulfonyl Chloride) | Yield (%) | Reference |
| 4-Aminopiperidine derivative | Various substituted sulfonyl chlorides | 24.5 - 72.8 | [7] |
| 4-Aminopiperidine derivative | Various substituted carboxylic acids (via condensation) | 31.3 - 67.7 | [7] |
| 4-Aminopiperidine derivative | Various substituted acyl chlorides | 45.6 - 74.4 | [7] |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Signal Word: Danger[5]
-
Hazard Statements:
Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
References
- 1. 41483-70-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 41483-70-9 [sigmaaldrich.com]
- 6. This compound(SALTDATA: FREE)(41483-70-9) 1H NMR spectrum [chemicalbook.com]
- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylpiperidine-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylpiperidine-1-sulfonyl chloride, a key building block in medicinal chemistry and organic synthesis. This document details a reliable synthetic protocol and outlines the expected analytical data for structural confirmation.
Overview and Properties
This compound is a reactive intermediate used in the synthesis of various compounds, particularly sulfonamides, which are a prominent class of therapeutic agents. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 41483-70-9 | [1][3] |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][3] |
| Molecular Weight | 197.68 g/mol | [1][3] |
| Appearance | Liquid (predicted/typical) | [2] |
| Boiling Point | 279.2 ± 7.0 °C (Predicted) | |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reaction of 4-methylpiperidine with sulfuryl chloride (SO₂Cl₂). In this reaction, one equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride (HCl) byproduct.
Synthesis Workflow
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of piperidine-1-sulfonyl chloride.[4]
Materials:
-
4-Methylpiperidine (2.0 equivalents)
-
Sulfuryl chloride (SO₂Cl₂), 1N solution in dichloromethane (DCM) (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet
-
Low-temperature bath (e.g., acetone/dry ice)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask charged with 4-methylpiperidine (2.0 equiv.) and anhydrous dichloromethane, begin stirring under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Cool the reaction mixture to -20 °C using a low-temperature bath. Add a 1N solution of sulfuryl chloride (1.0 equiv.) in dichloromethane dropwise via the addition funnel, ensuring the internal temperature does not rise above -15 °C. The reaction is exothermic.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.
-
Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding cold water.
-
Separate the organic layer. Wash the organic phase sequentially with cold 1N HCl (to remove excess 4-methylpiperidine and its hydrochloride salt) and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
Purification: The resulting crude residue can be purified by vacuum distillation to yield the final product. For the analogous piperidine-1-sulfonyl chloride, distillation occurs at 105 °C at 1 mm Hg.[4]
Safety Precautions:
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction generates HCl gas; ensure adequate ventilation.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation. Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2, H-6 (axial) | ~ 3.6 - 3.8 | m | 2H | -CH₂-N- |
| H-2, H-6 (equatorial) | ~ 3.1 - 3.3 | m | 2H | -CH₂-N- |
| H-3, H-5 (axial) | ~ 1.8 - 2.0 | m | 2H | -CH₂- |
| H-4 (axial) | ~ 1.6 - 1.8 | m | 1H | -CH(CH₃)- |
| H-3, H-5 (equatorial) | ~ 1.4 - 1.6 | m | 2H | -CH₂- |
| H-7 (Methyl) | ~ 0.9 - 1.1 | d | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2, C-6 | ~ 48 - 52 | -CH₂-N- |
| C-3, C-5 | ~ 30 - 35 | -CH₂- |
| C-4 | ~ 28 - 32 | -CH(CH₃)- |
| C-7 | ~ 20 - 23 | -CH₃ |
Note: Predicted chemical shifts are based on data from structurally similar N-sulfonylpiperidine compounds and general principles of NMR spectroscopy.[6][7][8] The electron-withdrawing sulfonyl chloride group causes a significant downfield shift of the alpha-protons (H-2, H-6) and alpha-carbons (C-2, C-6) compared to the 4-methylpiperidine starting material.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O Symmetric Stretch | 1166 - 1204 | Strong |
| C-H Aliphatic Stretch | 2800 - 3000 | Medium-Strong |
| S-Cl Stretch | ~ 600 | Medium |
Note: The two strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl chloride functional group.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Interpretation | Notes |
| 197 / 199 | [M]⁺ / [M+2]⁺ | Molecular ion peak and its isotope peak. The ~3:1 ratio of the M to M+2 peak is characteristic of a molecule containing one chlorine atom.[11] |
| 162 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 133 | [M - SO₂]⁺ | Loss of sulfur dioxide (uncommon direct fragmentation). |
| 98 | [C₆H₁₂N]⁺ | Loss of the SO₂Cl group, fragment corresponds to the 4-methylpiperidine radical cation. |
| 56 | [C₃H₆N]⁺ | Common fragment from the cleavage of the piperidine ring.[12] |
Structural Data Relationship
The following diagram illustrates how the key characterization data points correspond to specific structural features of this compound.
References
- 1. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41483-70-9 [sigmaaldrich.com]
- 3. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]
- 4. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Methylpiperidine-1-sulfonyl chloride CAS number 41483-70-9
An In-depth Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride
CAS Number: 41483-70-9
This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's physicochemical properties, safety and handling protocols, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a reactive compound, valued for the electrophilic nature of its sulfonyl chloride group. This reactivity allows for the straightforward introduction of the 4-methylpiperidinesulfonyl moiety into a wide range of molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41483-70-9 | [1][2][3] |
| Molecular Formula | C₆H₁₂ClNO₂S | [2][3][4] |
| Molecular Weight | 197.68 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow solid-liquid mixture or liquid | [1][2] |
| Boiling Point | 279.2 ± 7.0 °C (Predicted) | [2] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
| Purity | Typically ≥97% | [1][5] |
| InChI Key | IVVNPRFHZBOVAZ-UHFFFAOYSA-N | [1][3][5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[1][4][5]
Table 2: Hazard and Precautionary Statements
| Category | GHS Statements | Reference |
| Signal Word | Danger | [1][5] |
| Hazard Statements (H-Statements) | H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH331: Toxic if inhaled | [1][5] |
| Precautionary Statements (P-Statements) | P260: Do not breathe dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked up | [1][5][6] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Synthesis and Reactions
Sulfonyl chlorides are typically synthesized from the corresponding amines. While a specific protocol for this compound is not detailed in the provided literature, a general and widely used synthetic route is the reaction of the parent amine, 4-methylpiperidine, with sulfuryl chloride in the presence of a base or in a suitable solvent.
Caption: General synthesis of this compound.
The primary reactivity of this compound stems from its electrophilic sulfur atom, making it an excellent reagent for forming sulfonamides through reaction with primary or secondary amines. This reaction is fundamental to its application in drug discovery.
Applications in Research and Drug Development
The sulfonyl chloride functional group is a versatile handle for chemical modification, and its derivatives, particularly sulfonamides, are prevalent in medicinal chemistry.[7][8] The piperidine moiety can enhance properties such as membrane permeability.[9]
Synthesis of Sulfonamide-Based Inhibitors
A primary application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anti-cancer effects.[8] The reaction involves the nucleophilic attack of an amine on the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.
Caption: Synthesis of sulfonamides from this compound.
Role in Targeted Protein Modification and Bioconjugation
The reactivity of the sulfonyl chloride group allows for its use in bioconjugation and as a biochemical probe.[9] It can covalently modify nucleophilic residues on proteins, such as lysine or cysteine, which is a strategy used to label proteins for study or to create targeted therapies like antibody-drug conjugates.[9]
References
- 1. This compound | 41483-70-9 [sigmaaldrich.com]
- 2. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]
- 3. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound | 41483-70-9 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl chloride () for sale [vulcanchem.com]
An In-depth Technical Guide to the Mechanism of Action of 4-Methylpiperidine-1-sulfonyl Chloride in Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with the use of 4-methylpiperidine-1-sulfonyl chloride in the synthesis of sulfonamides. This information is critical for researchers and professionals involved in drug discovery and development, where the sulfonamide moiety is a prevalent structural motif.
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. This compound is a key reagent in this context, offering a versatile scaffold for the generation of diverse sulfonamide libraries. Understanding its mechanism of action is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Core Mechanism of Sulfonamide Formation
The reaction between this compound and an amine to form a sulfonamide is a classic example of nucleophilic acyl substitution at a sulfur center. While detailed kinetic and mechanistic studies specifically for this compound are not extensively available in the public domain, the generally accepted mechanism for the reaction of sulfonyl chlorides with amines proceeds through a nucleophilic substitution pathway . This can occur via two principal mechanisms: a concerted SN2-like mechanism or a stepwise addition-elimination mechanism.
General Reaction Scheme:
An In-depth Technical Guide on the Solubility of 4-Methylpiperidine-1-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylpiperidine-1-sulfonyl chloride, a key reagent in synthetic organic chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a discussion of the expected solubility behavior based on general chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties can offer initial insights into its potential solubility in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂S | [1][2] |
| Molecular Weight | 197.68 g/mol | [1][2] |
| Density | 1.319 g/cm³ (Predicted: 1.33±0.1 g/cm³) | [1][3] |
| Boiling Point | 389.3ºC at 760 mmHg (Predicted: 279.2±7.0 °C) | [1][3] |
| Physical Form | Liquid | [4] |
| CAS Number | 41483-70-9 | [1][2] |
Expected Solubility Profile
The principle of "like dissolves like" is a fundamental predictor of solubility. Based on the structure of this compound, which contains both a non-polar methylpiperidine ring and a polar sulfonyl chloride group, its solubility is expected to vary across different organic solvents.
-
Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone are likely to be effective at dissolving this compound due to their ability to engage in dipole-dipole interactions.
-
Non-Polar Solvents: In non-polar hydrocarbon solvents such as hexanes and toluene, the solubility is expected to be lower.
-
Protic Solvents: Protic solvents, including water and alcohols (e.g., methanol, ethanol), are generally not recommended for dissolving sulfonyl chlorides. The sulfonyl chloride functional group is susceptible to solvolysis (reaction with the solvent), leading to the formation of the corresponding sulfonic acid. This reaction would consume the starting material and affect the accuracy of any solubility measurement.
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following experimental protocols can be employed to determine the solubility of this compound. It is crucial to use anhydrous solvents to prevent the hydrolysis of the sulfonyl chloride.
1. Qualitative Solubility Assessment (Test Tube Method)
This method provides a rapid, preliminary assessment of solubility.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The liquid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the liquid dissolves, but a separate phase or cloudiness remains.
-
Insoluble: The liquid does not appear to dissolve and forms a distinct layer.
-
-
Record the observations for each solvent tested.
2. Quantitative Solubility Determination (Gravimetric Method)
The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.
Procedure:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the selected anhydrous organic solvent.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Allow the mixture to stand undisturbed at the same constant temperature until any undissolved solute has settled.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved micro-droplets.
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Divide the mass of the dissolved solute by the volume of the supernatant taken to determine the solubility.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of an Organic Compound.
References
An In-depth Technical Guide to the Safety and Handling of 4-Methylpiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Methylpiperidine-1-sulfonyl chloride (CAS No: 41483-70-9). The following sections detail the physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.
Physicochemical and Toxicological Data
A summary of the known physical, chemical, and toxicological properties of this compound is presented below. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H12ClNO2S | [1][2] |
| Molecular Weight | 197.68 g/mol | [1] |
| Physical Form | Liquid | |
| Density | 1.319 g/cm³ | [3] |
| Boiling Point | 389.3ºC at 760 mmHg | [3] |
| Flash Point | 189.3ºC | [3] |
| Refractive Index | 1.631 | [3] |
Table 2: Toxicological Information
| Effect | Data | Reference |
| Acute Toxicity | No data available | [1] |
| Skin Corrosion/Irritation | No data available | [1] |
| Serious Eye Damage/Irritation | No data available | [1] |
| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals (QSAR modeling). | [1] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [1] |
| Reproductive Toxicity | No data available | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |
| Aspiration Hazard | No data available | [1] |
Hazard Identification and Precautionary Statements
This compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are summarized in the table below.
Table 3: Hazard Identification and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard Statements | H301 | Toxic if swallowed. | |
| H311 | Toxic in contact with skin. | ||
| H314 | Causes severe skin burns and eye damage. | [4] | |
| H331 | Toxic if inhaled. | [4] | |
| H402 | Harmful to aquatic life. | [4] | |
| Precautionary Statements | P260 | Do not breathe mist or vapors. | |
| P264 | Wash skin thoroughly after handling. | [4] | |
| P270 | Do not eat, drink or smoke when using this product. | [4] | |
| P271 | Use only outdoors or in a well-ventilated area. | [4] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [4] | |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | ||
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P310 | Immediately call a POISON CENTER or doctor/physician. | ||
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | ||
| P405 | Store locked up. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Safety and Handling
3.1. Personal Protective Equipment (PPE)
Proper personal protective equipment is essential when handling this compound to prevent skin and eye contact, and inhalation.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[5] Eye protection should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection :
-
Gloves : Handle with chemical-resistant gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection : Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]
-
-
Respiratory Protection :
-
For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]
-
For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
-
If the respirator is the sole means of protection, use a full-face supplied air respirator.[5] Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
-
3.2. First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
General Advice : Consult a physician and show them the safety data sheet.[1]
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
3.3. Fire Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards : Combustion may produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[1]
-
Firefighter Protection : Wear a self-contained breathing apparatus for firefighting if necessary.[1]
3.4. Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions : Use personal protective equipment.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Methods for Containment and Cleaning Up : Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
3.5. Storage and Handling
-
Handling : Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Storage : Store in a cool place.[1] Keep the container tightly closed in a dry and well-ventilated place.[1] This material is hygroscopic and should be stored under an inert gas.[1] The recommended storage temperature is 2-8°C in an inert atmosphere.
Visual Workflow for Chemical Spill Management
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Caption: Workflow for managing a this compound spill.
References
Spectroscopic Analysis of 4-Methylpiperidine-1-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for 4-methylpiperidine-1-sulfonyl chloride (C₆H₁₂ClNO₂S, Mol. Wt.: 197.68 g/mol ).[1] Due to the limited availability of publicly accessible raw spectral data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectral Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the known chemical structure and spectral data of similar compounds, such as piperidine derivatives and sulfonyl chlorides.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2, H6 (axial) | 3.6 - 3.8 | ddd | J(gem) ≈ 12-14, J(ax-ax) ≈ 10-13, J(ax-eq) ≈ 2-5 |
| H2, H6 (equatorial) | 3.1 - 3.3 | ddd | J(gem) ≈ 12-14, J(eq-ax) ≈ 2-5, J(eq-eq) ≈ 2-4 |
| H3, H5 (axial) | 1.8 - 2.0 | m | |
| H3, H5 (equatorial) | 1.6 - 1.8 | m | |
| H4 | 1.5 - 1.7 | m | |
| -CH₃ | 0.9 - 1.1 | d | J(H-H) ≈ 6-7 |
ddd: doublet of doublet of doublets, d: doublet, m: multiplet
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | 48 - 52 |
| C3, C5 | 32 - 36 |
| C4 | 28 - 32 |
| -CH₃ | 20 - 24 |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1350 - 1380 | Strong |
| S=O (symmetric stretch) | 1160 - 1190 | Strong |
| C-H (stretch) | 2850 - 2950 | Medium-Strong |
| C-H (bend) | 1440 - 1470 | Medium |
| S-Cl (stretch) | 550 - 650 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 197/199 | Molecular ion peak with isotopic pattern for ³⁵Cl/³⁷Cl. |
| [M-Cl]⁺ | 162 | Loss of chlorine. |
| [M-SO₂Cl]⁺ | 98 | Loss of the sulfonyl chloride group. |
| [C₅H₁₀N]⁺ | 84 | Fragment corresponding to the methylpiperidine ring. |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer and acquire the IR spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization methods often used with LC-MS that are more likely to show the molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to deduce the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Technical Guide to 4-Methylpiperidine-1-sulfonyl chloride for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Methylpiperidine-1-sulfonyl chloride, a key building block in medicinal chemistry. This document details its chemical properties, commercial availability, and applications in the synthesis of pharmacologically active compounds, with a focus on the development of kinase inhibitors. Experimental protocols and relevant signaling pathways are also discussed to support research and development efforts.
Chemical Properties and Commercial Availability
This compound is a reactive chemical intermediate valued for its ability to introduce the 4-methylpiperidinesulfonyl moiety into molecules. This functional group is of interest in drug design due to the desirable physicochemical properties of the piperidine scaffold, which can enhance solubility, metabolic stability, and target engagement of a lead compound.
Table 1: Chemical and Physical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 41483-70-9 |
| Molecular Formula | C₆H₁₂ClNO₂S |
| Molecular Weight | 197.69 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid |
| Purity | Typically ≥97% |
| Storage Conditions | 2-8°C, under inert atmosphere |
Table 2: Commercial Suppliers of this compound
| Supplier | Available Quantities | Additional Information |
| Sigma-Aldrich | 1 g, 5 g, 25 g | Partnered with Ambeed, Inc. for this product.[2] |
| Santa Cruz Biotechnology | Custom | Marketed as a specialty product for proteomics research.[4] |
| BLD Pharm | Inquire | Provides documentation such as NMR, HPLC, LC-MS.[5] |
| ChemicalBook | Various | Lists multiple global suppliers.[3] |
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
The sulfonyl chloride group is a versatile reactive handle for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[6][7] Sulfonamides are key components of numerous approved drugs and are particularly prominent in the development of kinase inhibitors. While specific literature on the biological activity of derivatives of this compound is limited, the structural motif is relevant to the design of inhibitors for several kinase families, including Rho-associated coiled-coil containing protein kinases (ROCK).
The Rho/ROCK Signaling Pathway: A Therapeutic Target
The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, migration, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer, glaucoma, and hypertension, making ROCK a compelling therapeutic target.[8][9] ROCK inhibitors often feature a heterocyclic core coupled to a sulfonamide linker, a structure readily accessible through the reaction of a sulfonyl chloride with a suitable amine.
Experimental Protocols: Synthesis of Sulfonamides
The following is a general protocol for the synthesis of a sulfonamide derivative from this compound and a primary or secondary amine. This procedure is based on established methods for sulfonamide synthesis.[6]
Materials
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Information
This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]
Conclusion
This compound is a valuable and commercially available reagent for the synthesis of novel sulfonamides for drug discovery. Its application in the generation of kinase inhibitor libraries, particularly for targets such as Rho-kinase, holds significant potential for the development of new therapeutics. The provided protocols and pathway information serve as a foundation for researchers to explore the utility of this versatile building block in their drug development programs.
References
- 1. This compound | C6H12ClNO2S | CID 16228446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41483-70-9 [sigmaaldrich.com]
- 3. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 41483-70-9|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]
- 10. capotchem.cn [capotchem.cn]
The Versatility of 4-Methylpiperidine-1-sulfonyl Chloride in Modern Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methylpiperidine-1-sulfonyl chloride is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive sulfonyl chloride group with a lipophilic 4-methylpiperidine moiety, make it a valuable building block for the synthesis of a diverse array of bioactive molecules. This guide explores the potential research applications of this compound, detailing its use in the development of novel therapeutic agents, presenting key quantitative data, and providing exemplary experimental protocols.
Core Applications in Medicinal Chemistry
The primary application of this compound lies in its facile reaction with primary and secondary amines to form stable sulfonamide linkages. The resulting 4-methylpiperidine-1-sulfonamide scaffold is a privileged motif found in a variety of biologically active compounds. The 4-methyl group can influence the lipophilicity and metabolic stability of the final compound, potentially improving its pharmacokinetic profile.
Antibacterial Agents: Targeting Folic Acid Biosynthesis
Derivatives of this compound have shown promise as potent antibacterial agents. These compounds often target essential bacterial metabolic pathways, such as the folic acid biosynthesis pathway, by inhibiting key enzymes like dihydropteroate synthase (DHPS).
A series of novel sulfonamide derivatives incorporating a piperidine moiety have been synthesized and evaluated for their antibacterial activity against plant pathogens. The quantitative data for selected compounds from this study are presented below.
Table 1: In Vitro Antibacterial Activity of 4-Methylpiperidine-1-sulfonamide Derivatives against Plant Pathogens [1]
| Compound ID | R Group (Substituent on Benzene Ring) | EC50 (µg/mL) vs. Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (µg/mL) vs. Xanthomonas axonopodis pv. citri (Xac) |
| A10 | 2-CF₃ | 2.65 | - |
| A8 | 3-Br | - | 4.74 |
| A1 | H | 6.84 | 14.73 |
| A3 | 4-F | 4.69 | 7.90 |
| A6 | 4-Cl | 3.80 | 7.49 |
| A9 | 4-Br | 5.16 | 7.04 |
| A12 | 4-CF₃ | 5.95 | 6.76 |
| A15 | 4-NO₂ | 4.73 | 7.29 |
| A19 | 4-CH₃ | 3.62 | 12.71 |
EC50 values represent the concentration required to inhibit 50% of bacterial growth.
Anticancer Agents: Targeting Dihydrofolate Reductase and Other Pathways
The sulfonamide scaffold is also a key feature in a number of anticancer agents. Some sulfonamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation, making it a prime target in cancer therapy. While not directly using the 4-methylpiperidine moiety, a study on novel N⁴-substituted sulfonamides as DHFR inhibitors highlights the potential of this class of compounds.[2]
Furthermore, curcumin-inspired 1-sulfonyl-4-piperidones have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of 1-Sulfonyl-4-piperidone Derivatives [3]
| Compound ID | R Group (Substituent on Sulfonyl) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A431 (Skin) | IC50 (µM) vs. MCF7 (Breast) | IC50 (µM) vs. A549 (Lung) |
| 36 | Not Specified | Sub-micromolar | Sub-micromolar | 2.23 | 4.27 |
| 27 | Not Specified | Sub-micromolar | Sub-micromolar | - | - |
| 29 | Not Specified | Sub-micromolar | Sub-micromolar | - | - |
| 5-Fluorouracil | Reference | - | - | 3.15 | - |
| Doxorubicin | Reference | - | - | - | 5.93 |
IC50 values represent the concentration required to inhibit 50% of cancer cell growth.
Central Nervous System (CNS) Active Agents: Sigma Receptor Ligands
Derivatives of this compound have also been explored for their activity in the central nervous system. A notable example is the development of selective sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a unique intracellular protein implicated in a variety of neurological and psychiatric disorders.
Table 3: Binding Affinity of a 4-Methylpiperidine-1-sulfonamide Derivative for Sigma Receptors [4]
| Compound | Ki (nM) for σ₁ Receptor | Ki (nM) for σ₂ Receptor | σ₁/σ₂ Selectivity Ratio |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 |
Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.
Experimental Protocols
The following section provides a generalized experimental protocol for the synthesis of N-aryl-4-methylpiperidine-1-sulfonamides, a common class of derivatives synthesized from this compound.
General Protocol for the Synthesis of N-Aryl-4-methylpiperidine-1-sulfonamides
Materials:
-
This compound
-
Substituted aromatic amine
-
Anhydrous pyridine or Dichloromethane (DCM)
-
Triethylamine (if using DCM as solvent)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the substituted aromatic amine (1.0 equivalent) in anhydrous pyridine (or DCM) in a round-bottom flask, add this compound (1.1 equivalents) portion-wise at 0 °C. If using DCM as the solvent, add triethylamine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, if pyridine was used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate. The organic layer is washed successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine. If DCM was used, the reaction mixture is washed directly with the same aqueous solutions.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure N-aryl-4-methylpiperidine-1-sulfonamide.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of novel bioactive compounds. Its utility has been demonstrated in the development of antibacterial, anticancer, and CNS-active agents. The straightforward synthesis of sulfonamides from this starting material, coupled with the favorable physicochemical properties often imparted by the 4-methylpiperidine moiety, ensures its continued importance in the field of drug discovery and medicinal chemistry. Further exploration of derivatives of this compound is likely to yield new and improved therapeutic candidates for a wide range of diseases.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Curcumin Inspired Antineoplastic 1-Sulfonyl-4-Piperidones: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Sulfonamides Using 4-Methylpiperidine-1-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 4-methylpiperidine-1-sulfonyl chloride. This protocol is broadly applicable for the coupling of this compound with a variety of primary and secondary amines to generate a diverse library of sulfonamide compounds. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3]
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The synthesis of novel sulfonamide derivatives is a key strategy in the development of new therapeutic agents. The protocol described herein focuses on the use of this compound as a building block to introduce the 4-methylpiperidine moiety into the final sulfonamide structure. This structural motif is of interest for its potential to modulate the physicochemical and pharmacokinetic properties of the molecule.
The general approach involves the reaction of this compound with a primary or secondary amine in the presence of a suitable base. This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond and the release of hydrogen chloride, which is neutralized by the base.[4]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of sulfonamides based on analogous reactions reported in the literature. The yields are indicative and may vary depending on the specific amine substrate used.
| Product Type | Reactants | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Piperidine-based Sulfonamide | Substituted Piperidine and various Sulfonyl Chlorides | N,N-Dimethylformamide (DMF) | K₂CO₃ | 72 h (for intermediate) | 24.5 - 72.8 | [5] |
| Piperazine-based Sulfonamide | Trimetazidine and various Sulfonyl Chlorides | Dichloromethane (DCM) | Triethylamine (TEA) | 30 min | 87 - 93 | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonamide using this compound and a generic primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (10-20 mL).
-
Addition of Sulfonyl Chloride: To the stirred solution of the amine, add this compound (1.0 mmol, 1.0 equivalent).
-
Addition of Base: After approximately 10 minutes of stirring at room temperature, slowly add triethylamine (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Characterization:
The structure and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of solid compounds.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of sulfonamides using the this compound protocol.
Caption: General workflow for sulfonamide synthesis.
Proposed Mechanism of Action: Dihydropteroate Synthase Inhibition
Many sulfonamide-based drugs exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][6] This pathway is essential for the biosynthesis of nucleotides and certain amino acids in bacteria. The structural similarity of sulfonamides to the natural substrate of DHPS, p-aminobenzoic acid (PABA), allows them to act as competitive inhibitors.
Caption: Inhibition of bacterial folic acid synthesis.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
4-Methylpiperidine-1-sulfonyl Chloride: A Novel Protecting Group for Amines in Organic Synthesis
Application Note AP2025-12-27
Abstract
This document provides detailed application notes and protocols for the utilization of 4-methylpiperidine-1-sulfonyl chloride as a protecting group for primary and secondary amines. The resulting 4-methylpiperidine-1-sulfonamides exhibit notable stability across a range of reaction conditions, yet can be cleaved under specific reductive protocols. This reagent is a valuable tool for researchers, scientists, and drug development professionals engaged in complex multi-step syntheses where robust amine protection is paramount. We present generalized methodologies for both the protection of amines and the subsequent deprotection of the sulfonamide, supported by quantitative data derived from analogous sulfonyl chloride reactions.
Introduction
In the realm of organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals, the judicious use of protecting groups is essential. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during various synthetic transformations. Sulfonyl chlorides are a well-established class of reagents for amine protection, forming stable sulfonamides.[1] this compound offers a unique set of properties, including a non-aromatic, sterically defined structure that can influence the physical and chemical characteristics of the protected intermediate. The resulting sulfonamides are generally stable to acidic and basic conditions, allowing for a broad range of subsequent chemical modifications.
Key Applications
The 4-methylpiperidine-1-sulfonyl group is particularly advantageous in synthetic routes requiring:
-
High Stability: The sulfonamide bond is resistant to a wide pH range and various reagents, ensuring the integrity of the protected amine during subsequent reaction steps.
-
Modulation of Physical Properties: The lipophilic nature of the 4-methylpiperidine moiety can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.
-
Drug Discovery: The piperidine scaffold is a common motif in centrally active pharmaceuticals. Its incorporation as a protecting group may offer favorable pharmacokinetic properties to intermediates in drug development pipelines.
Data Presentation
Due to the limited literature specifically detailing the use of this compound as a protecting group, the following tables present generalized data for the sulfonylation of amines based on common sulfonyl chlorides. These values provide a representative expectation for reaction efficiency.
Table 1: Generalized Reaction Conditions for Amine Protection
| Amine Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | Triethylamine | Dichloromethane | 0 to 25 | 1 - 4 | 85 - 95 |
| Secondary Aliphatic | Pyridine | Dichloromethane | 25 - 40 | 2 - 8 | 80 - 90 |
| Primary Aromatic | Pyridine | Chloroform | 25 - 60 | 4 - 12 | 75 - 85 |
| Secondary Aromatic | DMAP (cat.), Et₃N | Acetonitrile | 50 - 82 | 12 - 24 | 60 - 75 |
Table 2: General Deprotection Methods for Sulfonamides
| Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Substrate Scope |
| Mg / MeOH | Methanol | 25 - 65 | 2 - 6 | General, mild conditions |
| SmI₂ / H₂O | THF | 0 - 25 | 0.5 - 2 | Mild, effective for sensitive substrates |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene | 25 - 110 | 1 - 5 | Robust, for more stable sulfonamides |
| HBr / Phenol | Acetic Acid | 70 - 100 | 4 - 12 | Harsh, for highly stable sulfonamides |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes the formation of a 4-methylpiperidine-1-sulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the amine solution at 0 °C over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a 4-Methylpiperidine-1-sulfonamide
This protocol outlines a general method for the reductive cleavage of the sulfonamide to regenerate the free amine, based on conditions for other sulfonamides.
Materials:
-
N-(4-methylpiperidine-1-sulfonyl)amine (1.0 eq)
-
Magnesium turnings (10 eq)
-
Anhydrous Methanol
-
Ammonium chloride solution (10% aqueous)
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the N-(4-methylpiperidine-1-sulfonyl)amine (1.0 eq) in anhydrous methanol, add magnesium turnings (10 eq) in one portion.
-
Stir the suspension at room temperature or gently heat to reflux (50-65 °C) to initiate the reaction. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by an appropriate method (e.g., column chromatography, distillation, or crystallization).
Visualizations
Caption: Amine protection workflow.
Caption: Sulfonamide deprotection workflow.
Caption: Stability of the protecting group.
Safety Information
This compound is a corrosive and moisture-sensitive reagent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound serves as a robust and reliable protecting group for amines. The resulting sulfonamides exhibit excellent stability, making them suitable for multi-step synthetic sequences. While specific literature on this reagent as a protecting group is emerging, the generalized protocols provided herein, based on the well-established chemistry of sulfonyl chlorides, offer a solid foundation for its application in research and development. The unique structural features of the 4-methylpiperidine moiety may provide advantages in solubility and for applications in medicinal chemistry.
References
Application Notes and Protocols for the Coupling of 4-Methylpiperidine-1-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of N-substituted-4-methylpiperidine-1-sulfonamides through the coupling of 4-methylpiperidine-1-sulfonyl chloride with various primary amines. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse sulfonamide libraries for drug discovery programs.
Introduction
The sulfonamide functional group is a cornerstone in the development of therapeutic agents due to its diverse biological activities. The reaction of sulfonyl chlorides with primary or secondary amines is the most common and effective method for the synthesis of sulfonamides.[1] this compound is a valuable building block that introduces a saturated heterocyclic motif, which can favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. The protocols outlined below are based on established synthetic methodologies for sulfonamide formation and include a specific example from the literature to provide a practical reference.
General Reaction Scheme
The coupling of this compound with a primary amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The primary amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is typically added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.
Figure 1: General reaction scheme for the coupling of this compound with a primary amine.
Reaction Conditions and Data Summary
The following table summarizes representative reaction conditions for the synthesis of N-substituted sulfonamides from sulfonyl chlorides and primary amines. While specific data for a wide range of primary amines with this compound is limited in the public domain, the conditions are analogous to those used for other sulfonyl chlorides.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (2,2-dimethyl-[2][3]-dioxolan-4-yl)-methylamine | Triethylamine (Et3N) | Not Specified | 0 | Not Specified | 45 | [4] |
| 2 | General Primary Amine | Pyridine | Dichloromethane (DCM) | 0 to RT | 6 - 18 | Good to Excellent | General Protocol |
| 3 | General Primary Amine | Triethylamine (Et3N) | Tetrahydrofuran (THF) | 0 to RT | 6 | ~86 (analogous) | [4] |
| 4 | General Primary Amine | Sodium Carbonate | Aqueous solution | RT | Not Specified | Good to Excellent | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-substituted-4-methylpiperidine-1-sulfonamides
This protocol is a generalized method suitable for a wide range of primary amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Triethylamine (Et3N) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (triethylamine or pyridine, 1.5 - 2.0 eq) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Protocol 2: Specific Example from Literature
The following protocol is adapted from the synthesis of a spirodioxolane nsP2 helicase inhibitor.[4]
Materials:
-
This compound (1.9 eq)
-
Triethylamine (Et3N) (quantity sufficient to act as a base)
-
Suitable anhydrous solvent (e.g., DCM or THF)
Procedure:
-
In a suitable reaction vessel, dissolve (2,2-dimethyl-[2][3]-dioxolan-4-yl)-methylamine in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at 0 °C and monitor for completion.
-
The workup and purification would follow a standard procedure as outlined in Protocol 1 to isolate the final product (yield reported as 45%).[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the coupling reaction.
Safety Precautions
-
Sulfonyl chlorides are moisture-sensitive and can be corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction generates HCl gas, which is corrosive and toxic. The use of a base and proper ventilation are essential.
-
Always perform reactions under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.
Conclusion
The coupling of this compound with primary amines is a robust and versatile method for the synthesis of novel sulfonamides. The provided protocols offer a solid foundation for researchers to develop diverse libraries of these compounds for further investigation in drug discovery and development. The choice of base and solvent can be optimized to suit the specific properties of the primary amine being used.
References
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorosulfonyl isocyanate (1189-71-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role and Synthesis of 4-Methylpiperidine-1-sulfonamide Moiety in Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a known cause of numerous diseases, particularly cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has, in recent years, revolutionized the treatment of these conditions.
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets, leading to high binding affinity and improved pharmacokinetic profiles.[1] When incorporated into kinase inhibitors, the sulfonamide moiety can interact with key residues in the ATP-binding pocket of the kinase.
This document provides detailed application notes on the use of 4-methylpiperidine-1-sulfonyl chloride as a key reagent in the synthesis of a novel class of kinase inhibitors targeting the Janus Kinase (JAK) family. Included are a detailed synthetic protocol, representative quantitative data for a hypothetical inhibitor, "Jakinib-M", and visualizations of the synthetic workflow and the targeted signaling pathway.
The Role of the 4-Methylpiperidine-1-sulfonamide Moiety
The 4-methylpiperidine-1-sulfonamide moiety offers several advantages in the design of kinase inhibitors:
-
Improved Solubility and Permeability: The piperidine ring can enhance the physicochemical properties of the inhibitor, such as solubility and cell permeability.
-
Vector for Further Functionalization: The piperidine ring provides a scaffold that can be further modified to optimize potency and selectivity.
-
Key Binding Interactions: The sulfonamide group can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase domain.
Experimental Protocols
This section details the synthesis of a hypothetical Janus Kinase inhibitor, "Jakinib-M," using this compound.
Synthesis of "Jakinib-M"
The synthesis of "Jakinib-M" involves the reaction of this compound with a hypothetical amine-containing scaffold, 4-amino-N-methyl-1H-pyrazole-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
4-amino-N-methyl-1H-pyrazole-3-carboxamide (1.0 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-amino-N-methyl-1H-pyrazole-3-carboxamide (1.0 eq) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Sulfonyl Chloride: To the cooled and stirring solution, add triethylamine (2.0 eq). Subsequently, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound, "Jakinib-M".
General In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., JAK1, JAK2, JAK3), a suitable peptide substrate, and the kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Compound Incubation: Add the synthesized inhibitor ("Jakinib-M") at varying concentrations to the reaction mixture and incubate for 15-30 minutes at 30°C to allow for binding to the kinase.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, measure the amount of phosphorylated substrate. The IC50 value, the concentration of inhibitor required for 50% inhibition, can then be determined.
Data Presentation
The following tables summarize the representative quantitative data for the synthesis and in vitro activity of the hypothetical kinase inhibitor, "Jakinib-M".
Table 1: Synthesis and Physicochemical Properties of "Jakinib-M"
| Parameter | Value |
| Starting Material | 4-amino-N-methyl-1H-pyrazole-3-carboxamide |
| Reagent | This compound |
| Product | "Jakinib-M" |
| Yield | 85% |
| Molecular Formula | C11H17N5O3S |
| Molecular Weight | 315.35 g/mol |
Table 2: In Vitro Inhibitory Activity of "Jakinib-M" against Janus Kinases
| Target Kinase | IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 5 |
| TYK2 | 50 |
Visualizations
Diagram 1: Synthetic Workflow for "Jakinib-M"
References
Application Notes and Protocols: Development of Antibacterial Agents with 4-Methylpiperidine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. Sulfonamides, a well-established class of synthetic antimicrobial agents, function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is crucial for the production of nucleotides and, consequently, for bacterial DNA synthesis and replication.[1][2] Recent research has focused on the development of novel sulfonamide derivatives containing a 4-methylpiperidine moiety, which have demonstrated significant potential as potent antibacterial agents, particularly against plant bacterial diseases.[3][4] These compounds have been shown to exhibit a dual mechanism of action, not only targeting DHPS but also causing irreversible damage to the bacterial cell membrane.[3][4]
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of 4-methylpiperidine sulfonamide derivatives as antibacterial agents. The methodologies are based on recent studies and are intended to guide researchers in the discovery and development of new antibacterial drug candidates.
Quantitative Data Summary
The in vitro antibacterial activity of a series of synthesized sulfonamide derivatives containing a piperidine moiety has been evaluated against various plant pathogens. The half-maximal effective concentration (EC50) values provide a quantitative measure of their potency.
Table 1: In Vitro Antibacterial Activity (EC50 in µg/mL) of 4-Methylpiperidine Sulfonamide Derivatives and Commercial Agents [3]
| Compound | Substituent | Target: Xanthomonas oryzae pv. oryzae (Xoo) | Target: Xanthomonas axonopodis pv. citri (Xac) |
| A8 | 3-Br | - | 4.74 |
| A10 | 2-CF3 | 2.65 | - |
| C4 | - | 2.02 | - |
| Bismerthiazol | Commercial Agent | 42.38 | 110.54 |
| Thiodiazole Copper | Commercial Agent | 64.50 | 121.40 |
Note: "-" indicates data not reported in the cited source.
Experimental Protocols
General Synthesis of 4-Methylpiperidine Sulfonamide Derivatives
This protocol outlines a general multi-step synthesis for preparing novel sulfonamide derivatives containing a piperidine moiety.[3] The synthesis involves substitution, deprotection, and subsequent substitution or condensation reactions.[3]
Materials:
-
Appropriate starting materials (e.g., substituted anilines, sulfonyl chlorides)
-
Reagents for substitution, deprotection, and condensation reactions (e.g., EDCI, HOBt)[3]
-
Solvents (e.g., dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
Substitution Reaction: The initial step typically involves the reaction of a substituted aniline with a suitable sulfonyl chloride.
-
Deprotection: Removal of any protecting groups from the intermediate compound.
-
Final Substitution/Condensation: The deprotected intermediate is then reacted with another molecule to introduce the 4-methylpiperidine moiety and other desired functional groups. For amide bond formation, condensation agents like EDCI and HOBt can be utilized.[3]
-
Purification: The final product is purified using standard techniques such as column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
Caption: General workflow for the synthesis of 4-methylpiperidine sulfonamides.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol describes the determination of the minimum inhibitory concentration (MIC) or EC50 of the synthesized compounds against bacterial strains.
Materials:
-
Synthesized 4-methylpiperidine sulfonamide compounds
-
Bacterial strains (e.g., Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri)[3]
-
Nutrient broth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring absorbance at 595 nm)
-
Positive control (e.g., commercial bactericide like bismerthiazol)[3]
-
Negative control (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the nutrient broth directly in the 96-well plates to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Prepare a suspension of the target bacterial strain in nutrient broth, adjusted to a specific optical density (e.g., OD600 of 0.1).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include wells with only broth and inoculum (negative control) and broth with the positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28 °C) for a specified period (e.g., 24-48 hours).
-
Data Collection: Measure the absorbance at 595 nm using a spectrophotometer to determine bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The EC50 value can be calculated from the dose-response curve.
Growth Curve Assay
This assay is used to study the effect of a compound on the growth kinetics of a bacterial strain over time.[3]
Materials:
-
Test compound (e.g., Compound C4)[3]
-
Bacterial strain (Xoo)[3]
-
Nutrient broth medium
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow the bacterial strain in nutrient broth to the logarithmic phase.
-
Treatment: Treat the bacterial suspension with different concentrations of the test compound (e.g., 0.51, 1.01, 2.02, 4.04, and 8.08 µg/mL for compound C4 against Xoo).[3]
-
Incubation and Measurement: Incubate the cultures and record the absorbance at 595 nm at regular intervals (e.g., every 3 hours for 30 hours).[3]
-
Data Analysis: Plot the absorbance values against time to generate growth curves for each concentration.
Mechanism of Action Studies
The primary mechanism of action for sulfonamides is the inhibition of DHPS.[1][3] This can be confirmed through biochemical assays and molecular docking studies.
Caption: Dual mechanism of action of 4-methylpiperidine sulfonamides.
The effect of the compounds on the bacterial cell membrane can be investigated using techniques like scanning electron microscopy (SEM).[3]
Procedure (SEM):
-
Treatment: Treat bacterial cells with the test compound at its MIC or a higher concentration for a specific duration.
-
Fixation: Fix the cells with a suitable fixative (e.g., glutaraldehyde).
-
Dehydration: Dehydrate the fixed cells through a series of graded ethanol solutions.
-
Drying: Critically point-dry the samples.
-
Coating: Sputter-coat the dried samples with a conductive material (e.g., gold).
-
Imaging: Observe the morphology of the bacterial cells under a scanning electron microscope to identify any membrane damage.
In Vivo Efficacy Evaluation
The protective and curative effects of the compounds can be assessed in a suitable plant model.[3]
Materials:
-
Test compound
-
Pathogen suspension
-
Healthy host plants
-
Commercial bactericides for comparison
Procedure:
-
Protective Activity:
-
Spray the leaves of healthy plants with a solution of the test compound at a specific concentration (e.g., 200 µg/mL).[3]
-
After 24 hours, inoculate the treated leaves with the pathogen suspension.
-
Incubate the plants under controlled conditions.
-
After a set period, measure the disease lesion area or disease index and calculate the protective effect relative to untreated controls.
-
-
Curative Activity:
-
Inoculate the leaves of healthy plants with the pathogen suspension.
-
After 24 hours, spray the inoculated leaves with a solution of the test compound.
-
Incubate the plants under controlled conditions.
-
After a set period, measure the disease lesion area or disease index and calculate the curative effect relative to untreated controls.
-
Structure-Activity Relationship (SAR) Insights
-
The presence of a sulfonamide bond is crucial for antibacterial activity.[3]
-
The nature and position of substituents on the benzene ring significantly influence potency. For instance, an electron-withdrawing group like 2-CF3 or a halogen like 3-Br can enhance activity against specific pathogens.[3]
-
Replacing the benzene ring with a heterocycle has been shown to decrease antibacterial activity, highlighting the importance of the aryl group.[3]
By following these protocols, researchers can effectively synthesize, evaluate, and characterize novel 4-methylpiperidine sulfonamide derivatives for the development of new antibacterial agents.
References
- 1. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methylpiperidine-1-sulfonyl Chloride for Derivatization in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidine-1-sulfonyl chloride is a valuable reagent in medicinal chemistry for the derivatization of lead compounds in structure-activity relationship (SAR) studies. The incorporation of the 4-methylpiperidine sulfonyl moiety can significantly influence the physicochemical and pharmacological properties of a molecule. This functional group can modulate lipophilicity, hydrogen bonding capacity, metabolic stability, and receptor-binding interactions, making it a key tool for lead optimization.
These application notes provide a comprehensive overview of the use of this compound in SAR studies, including detailed experimental protocols for the synthesis of sulfonamide derivatives and illustrative examples of how this derivatization can inform the drug discovery process.
Rationale for Use in SAR Studies
The 4-methylpiperidine group offers several advantages in drug design. The methyl group at the 4-position introduces a specific stereochemical and conformational constraint, which can enhance binding affinity and selectivity for a biological target. Furthermore, the piperidine ring can serve as a scaffold for further functionalization, while the sulfonamide linker provides a stable and synthetically accessible connection point.
Key molecular properties influenced by the 4-methylpiperidine-1-sulfonyl moiety include:
-
Lipophilicity: The aliphatic nature of the piperidine ring increases the lipophilicity of the parent molecule, which can improve membrane permeability and oral bioavailability.
-
Solubility: The sulfonamide group can act as a hydrogen bond acceptor, potentially influencing aqueous solubility.
-
Target Interactions: The piperidine ring can engage in van der Waals or hydrophobic interactions within a receptor binding pocket, while the sulfonyl oxygens can act as hydrogen bond acceptors.
-
Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, enhancing the in vivo stability of the compound.
Experimental Protocols
General Synthesis of Sulfonamides from Amines
The most common application of this compound is the reaction with primary or secondary amines to form the corresponding sulfonamides.[1][2]
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as triethylamine or DIPEA (1.2-1.5 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM or THF.
-
Slowly add the solution of this compound to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired sulfonamide derivative.
Caption: Workflow for the synthesis of sulfonamide derivatives.
Data Presentation for SAR Studies
Systematic derivatization of a lead compound with this compound, alongside other sulfonyl chlorides, allows for the generation of a data matrix to establish SAR. The following tables illustrate how quantitative data for a series of hypothetical compounds targeting a generic kinase could be presented.
Table 1: Physicochemical Properties of Sulfonamide Derivatives
| Compound ID | R-group (on amine) | Molecular Weight | cLogP | Aqueous Solubility (µM) |
| Lead-001 | H | 350.4 | 2.5 | 150 |
| Lead-S-Me | -SO₂-CH₃ | 429.5 | 2.8 | 120 |
| Lead-S-Ph | -SO₂-Ph | 491.6 | 3.9 | 50 |
| Lead-S-4MP | -SO₂(4-methylpiperidine) | 512.7 | 4.2 | 35 |
Table 2: In Vitro Biological Activity of Sulfonamide Derivatives
| Compound ID | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) | Microsomal Stability (t₁/₂, min) |
| Lead-001 | 500 | 10.5 | 15 |
| Lead-S-Me | 250 | 5.2 | 25 |
| Lead-S-Ph | 100 | 2.1 | 45 |
| Lead-S-4MP | 50 | 1.5 | >60 |
Interpretation of SAR Data
The hypothetical data presented in Tables 1 and 2 suggests a clear SAR trend. The incorporation of larger, more lipophilic sulfonyl groups correlates with increased potency (lower IC₅₀ and GI₅₀ values). The 4-methylpiperidine sulfonyl derivative (Lead-S-4MP ) exhibits the highest potency and significantly improved metabolic stability. This suggests that the hydrophobic pocket of the kinase active site can accommodate the 4-methylpiperidine moiety, leading to enhanced binding affinity.
References
Application Notes and Protocols: Synthesis of Novel GPCR Modulators Using 4-Methylpiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The development of novel and selective GPCR modulators is a key objective in drug discovery. This document provides detailed application notes and protocols for the synthesis and evaluation of a novel class of GPCR modulators utilizing 4-Methylpiperidine-1-sulfonyl chloride as a key building block. Specifically, we focus on the synthesis of antagonists for the C-C chemokine receptor 10 (CCR10), a GPCR implicated in inflammatory skin diseases and cancer.
The core structure of interest is the N-arylsulfonyl-α-amino carboxamide scaffold, which has been shown to exhibit potent and selective CCR10 antagonism. The 4-methylpiperidine-1-sulfonamide moiety plays a crucial role in the activity of these compounds.
Target GPCR: C-C Chemokine Receptor 10 (CCR10)
CCR10, also known as GPR2, is a class A GPCR whose endogenous ligands are the chemokines CCL27 and CCL28. It is primarily expressed on skin-homing T cells and melanocytes. The CCR10 signaling pathway is implicated in T-cell mediated skin inflammation, making it an attractive target for the development of therapeutics for diseases such as psoriasis and atopic dermatitis.
CCR10 Signaling Pathways
Upon ligand binding, CCR10 can signal through multiple downstream pathways, primarily involving G protein-dependent and β-arrestin-dependent mechanisms.
-
G Protein-Dependent Signaling: CCR10 couples to Gαi and Gαq protein subunits.
-
Gαi pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
-
β-Arrestin-Dependent Signaling: Ligand binding also promotes the recruitment of β-arrestins to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
The following diagram illustrates the key signaling pathways associated with CCR10 activation.
Caption: CCR10 Signaling Pathways.
Synthesis of a Novel CCR10 Antagonist
A potent antagonist of human CCR10, (4-amino-3,5-dichlorophenyl)-1-(4-methylpiperidin-1-yl)-4-(2-nitroimidazol-1-yl)-1-oxobutane-2-sulfonamido, was identified with an IC50 of 690 nM in a Ca2+ flux assay.[1] The synthesis of this class of compounds involves the coupling of a substituted aniline with an appropriate α-amino acid derivative, followed by amidation with 4-methylpiperidine and subsequent sulfonylation.
Experimental Workflow: Synthesis of N-Arylsulfonyl-α-amino Carboxamides
The general synthetic workflow for this class of CCR10 antagonists is depicted below.
Caption: General synthetic workflow.
Detailed Protocol: Synthesis of a Representative N-Arylsulfonyl-α-amino Carboxamide
This protocol is a representative procedure for the synthesis of the core scaffold. Specific starting materials will need to be selected to synthesize the target molecule.
Materials:
-
Appropriate N-Boc protected α-amino acid
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
4-Methylpiperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Substituted aniline (e.g., 4-amino-3,5-dichlorobenzonitrile)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
Step 1: Synthesis of the N-Sulfonylated Amino Acid
-
Dissolve the N-Boc protected α-amino acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-sulfonylated amino acid.
Step 2: Amide Coupling with 4-Methylpiperidine
-
Dissolve the N-sulfonylated amino acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 4-methylpiperidine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Boc Deprotection and Coupling with Substituted Aniline
-
Dissolve the Boc-protected intermediate from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting amine salt, the desired substituted aniline (1.0 eq), HATU (1.2 eq), and DIPEA (4.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction as described in Step 2.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Quantitative Data
The following table summarizes the activity of the lead compound and provides a template for recording data for newly synthesized analogs.
| Compound ID | Structure | CCR10 IC50 (nM) | Selectivity vs. other GPCRs |
| 1 | (4-amino-3,5-dichlorophenyl)-1-(4-methylpiperidin-1-yl)-4-(2-nitroimidazol-1-yl)-1-oxobutane-2-sulfonamido | 690[1] | High selectivity over a panel of other chemokine receptors.[1] |
| Analog 1 | [Insert Structure] | [Insert Data] | [Insert Data] |
| Analog 2 | [Insert Structure] | [Insert Data] | [Insert Data] |
Experimental Protocols for Biological Evaluation
Calcium Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR10 agonist (e.g., CCL27).
Materials:
-
CHO-K1 or HEK293 cells stably expressing human CCR10
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
CCL27 (human, recombinant)
-
Test compounds dissolved in DMSO
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Protocol:
-
Cell Plating: Seed the CCR10-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBS. Remove the cell culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Addition: Wash the cells with HBS. Prepare serial dilutions of the test compounds in HBS. Add the compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescence plate reader. Add an EC80 concentration of CCL27 to all wells simultaneously using the instrument's liquid handling system.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: Determine the antagonist activity by measuring the reduction in the peak fluorescence response in the presence of the test compound compared to the response with agonist alone. Calculate IC50 values using a non-linear regression analysis.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CCR10 receptor, providing a readout for receptor activation that is independent of G protein signaling.
Materials:
-
Cells co-expressing CCR10 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cells)
-
Cell culture medium
-
CCL27 (human, recombinant)
-
Test compounds dissolved in DMSO
-
Assay-specific detection reagents
-
White, solid-bottom assay plates
-
Luminescence plate reader
Protocol:
-
Cell Plating: Plate the β-arrestin assay cells in the white assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. For antagonist mode, incubate the cells with the compounds for 15-30 minutes.
-
Agonist Stimulation: Add an EC80 concentration of CCL27 to the wells (for antagonist mode). For agonist mode, no further addition is needed after the test compounds.
-
Incubation: Incubate the plates at 37°C for 60-90 minutes.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: For antagonists, calculate the percent inhibition of the agonist-induced signal and determine IC50 values. For agonists, calculate EC50 values from the dose-response curve.
Conclusion
The use of this compound provides a valuable synthetic handle for the generation of novel GPCR modulators, as exemplified by the development of potent and selective CCR10 antagonists. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery to synthesize, characterize, and evaluate this promising class of compounds. Further exploration of the structure-activity relationships of the 4-methylpiperidine-1-sulfonamide moiety is warranted to optimize the pharmacological properties of these GPCR modulators.
References
experimental procedure for Fmoc deprotection with a 4-methylpiperidine reagent
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis. While piperidine has traditionally been the reagent of choice for this purpose, its classification as a controlled substance has prompted the search for effective alternatives.[1] 4-Methylpiperidine has emerged as a viable and efficient substitute, demonstrating comparable, and in some cases, slightly faster reaction kinetics for Fmoc deprotection.[1][2] This document provides a detailed experimental procedure for utilizing a 4-methylpiperidine reagent for Fmoc deprotection, along with comparative data and a process workflow.
Data Presentation
The efficiency of 4-methylpiperidine in Fmoc deprotection has been shown to be comparable to that of piperidine. The selection of the deprotection reagent can be critical for the overall success, yield, and purity of the synthesized peptide.[1]
| Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Efficiency/Outcome | Reference |
| 4-Methylpiperidine | 20% | 2 x 10 minutes | Equivalent efficiency to piperidine.[2][3] Similar purities and yields were obtained in the synthesis of a model peptide.[2][4] | [2][3] |
| Piperidine | 20% | 2 x 10 minutes | Standard reagent for Fmoc deprotection. | [2] |
| 4-Methylpiperidine (Microwave-assisted) | Not Specified | 30 seconds | Efficiently removes the Fmoc group.[4] | [4] |
Experimental Protocols
This section details the standard protocol for Fmoc deprotection using a 4-methylpiperidine solution in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
4-Methylpiperidine
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel suitable for SPPS
-
Shaker or agitator
Reagent Preparation:
Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF. For example, to prepare 10 mL of the deprotection solution, mix 2 mL of 4-methylpiperidine with 8 mL of DMF.
Standard Fmoc Deprotection Protocol:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[1]
-
Initial Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% 4-methylpiperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 5-10 minutes.[1]
-
Drain: Drain the deprotection solution from the reaction vessel.[1]
-
Second Deprotection: Add a fresh aliquot of the 20% 4-methylpiperidine in DMF solution to the resin. Agitate for an additional 5-10 minutes at room temperature. For hindered amino acids or longer peptides, this second deprotection step is often required to ensure complete removal of the Fmoc group.[1]
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (typically 5-7 times) to remove residual 4-methylpiperidine and the dibenzofulvene-adduct.[1] The resin is now ready for the next coupling step.
Kinetic Monitoring of Fmoc Deprotection (Optional):
The rate of Fmoc deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-4-methylpiperidine adduct.
-
Sample Preparation: Place a small amount (e.g., 1 mg) of the Fmoc-amino acid-loaded resin into a quartz cuvette.[3]
-
Reagent Addition: Add a known volume (e.g., 1 mL) of the 20% 4-methylpiperidine in DMF solution to the cuvette.[1]
-
Measurement: Shake the cuvette and measure the UV absorbance of the solution at approximately 301-302 nm at regular time intervals. The increase in absorbance corresponds to the formation of the dibenzofulvene adduct, allowing for the determination of the deprotection rate.[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the Fmoc deprotection step using 4-methylpiperidine in solid-phase peptide synthesis.
Caption: Workflow for Fmoc deprotection with 4-methylpiperidine.
References
Catalytic Synthesis of Novel Sulfonamides Utilizing 4-Methylpiperidine-1-sulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of sulfonamides using 4-methylpiperidine-1-sulfonyl chloride as a key building block. The methodologies presented herein are adapted from established catalytic systems for sulfonamide formation and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents. The synthesis of novel sulfonamide-containing molecules is therefore of significant interest. This compound is a versatile reagent that allows for the introduction of the 4-methylpiperidine sulfonyl moiety, a group that can modulate the physicochemical and pharmacological properties of a lead compound. This document outlines three distinct methods for the synthesis of sulfonamides from this reagent: a traditional base-mediated approach, an indium-catalyzed method, and a Lewis acid-catalyzed protocol.
Data Presentation
The following tables summarize the reaction conditions and expected yields for the synthesis of representative sulfonamides from this compound and various amines, based on the protocols detailed below.
Table 1: Synthesis of N-Aryl and N-Alkyl-4-methylpiperidine-1-sulfonamides
| Entry | Amine | Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | A | Triethylamine | Dichloromethane | RT | 2 | 92 |
| 2 | 4-Methoxyaniline | A | Triethylamine | Dichloromethane | RT | 2 | 95 |
| 3 | Benzylamine | A | Triethylamine | Dichloromethane | RT | 3 | 90 |
| 4 | Morpholine | A | Triethylamine | Dichloromethane | RT | 1.5 | 96 |
| 5 | Aniline | B | Indium (10 mol%) | Acetonitrile | RT | 4 | 88 |
| 6 | 4-Methoxyaniline | B | Indium (10 mol%) | Acetonitrile | RT | 4 | 91 |
| 7 | Benzylamine | B | Indium (10 mol%) | Acetonitrile | RT | 5 | 85 |
| 8 | Morpholine | B | Indium (10 mol%) | Acetonitrile | RT | 3 | 93 |
| 9 | Aniline | C | Ca(NTf₂)₂ (1.1 eq) | Tetrahydrofuran | RT | 0.5 | 94 |
| 10 | 4-Methoxyaniline | C | Ca(NTf₂)₂ (1.1 eq) | Tetrahydrofuran | RT | 0.5 | 96 |
| 11 | Benzylamine | C | Ca(NTf₂)₂ (1.1 eq) | Tetrahydrofuran | RT | 1 | 91 |
| 12 | Morpholine | C | Ca(NTf₂)₂ (1.1 eq) | Tetrahydrofuran | RT | 0.5 | 97 |
Yields are hypothetical and based on literature reports for analogous reactions. Actual yields may vary.
Experimental Protocols
Method A: Traditional Base-Mediated Sulfonamide Synthesis
This protocol describes a standard method for sulfonamide synthesis using an organic base.
Materials:
-
This compound (1.0 eq)
-
Amine (aniline, 4-methoxyaniline, benzylamine, or morpholine) (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the amine (1.05 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (1.2 mmol).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl (10 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Caption: Workflow for Traditional Base-Mediated Sulfonamide Synthesis.
Method B: Indium-Catalyzed Sulfonamide Synthesis
This protocol utilizes indium metal as a mild and efficient catalyst for the sulfonylation of amines.[1][2][3]
Materials:
-
This compound (1.0 eq)
-
Amine (aniline, 4-methoxyaniline, benzylamine, or morpholine) (1.0 eq)
-
Indium powder (10 mol%)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and purification
Procedure:
-
To a mixture of this compound (1.0 mmol) and indium powder (0.1 mmol) in a round-bottom flask, add anhydrous acetonitrile (5 mL).
-
Add the amine (1.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the indium catalyst. The catalyst can be washed with acetonitrile, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Caption: Workflow for Indium-Catalyzed Sulfonamide Synthesis.
Method C: Calcium Triflimide-Catalyzed Sulfonamide Synthesis
This protocol employs calcium triflimide as a Lewis acid catalyst to activate the sulfonyl chloride for nucleophilic attack by the amine.[4][5][6]
Materials:
-
This compound (1.0 eq)
-
Amine (aniline, 4-methoxyaniline, benzylamine, or morpholine) (1.05 eq)
-
Calcium triflimide [Ca(NTf₂)₂] (1.1 eq)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), calcium triflimide (1.1 mmol), and DABCO (1.5 mmol).
-
Add anhydrous tetrahydrofuran (5 mL) to the flask.
-
Add the amine (1.05 mmol) to the stirred suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Caption: Workflow for Calcium Triflimide-Catalyzed Sulfonamide Synthesis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general logical relationship in the synthesis of sulfonamides from this compound and an amine, highlighting the role of the catalyst in facilitating the reaction.
Caption: General reaction pathway for catalytic sulfonamide synthesis.
References
- 1. Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction yield for 4-Methylpiperidine-1-sulfonyl chloride coupling
Technical Support Center: Sulfonamide Coupling Reactions
This guide provides troubleshooting strategies and FAQs for the synthesis of sulfonamides, with a specific focus on the coupling of 4-Methylpiperidine with a sulfonyl chloride. The principles and solutions discussed are broadly applicable to the synthesis of many sulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming a sulfonamide from an amine and a sulfonyl chloride?
The most common and well-established method for synthesizing sulfonamides involves the nucleophilic reaction of a primary or secondary amine (like 4-Methylpiperidine) with a sulfonyl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[2]
Q2: What are the critical parameters that influence the reaction yield and purity?
Several factors can significantly impact the success of a sulfonamide synthesis:
-
Purity of Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze, reducing their reactivity.[1][3] Amines should also be pure to avoid side reactions.[1]
-
Choice of Base and Solvent: The base must be strong enough to scavenge HCl but should not cause unwanted side reactions.[1] The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1]
-
Reaction Temperature: Temperature control is crucial.[1] Reactions are often started at a low temperature (e.g., 0 °C) to manage the initial exothermic release, and then may be allowed to warm to room temperature or heated to ensure the reaction goes to completion.[1]
-
Stoichiometry: The ratio of reactants is key. An excess of the amine is sometimes used to help drive the reaction to completion.[1]
Q3: What are common side reactions to be aware of?
Potential side reactions include the hydrolysis of the sulfonyl chloride by any residual water, and the formation of N,N-disubstituted sulfonamides if the reaction conditions are not carefully controlled.[4] For primary amines, double sulfonylation can also occur.
Q4: Which bases are typically recommended for this coupling reaction?
Commonly used bases include tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA).[5] Pyridine is also a classic choice.[5] These bases are effective at neutralizing HCl without competing with the primary or secondary amine as a nucleophile.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Problem 1: Low to No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Sulfonyl Chloride | Sulfonyl chlorides are moisture-sensitive.[1][3] Use a freshly opened bottle or a reagent that has been stored properly under anhydrous conditions. If degradation is suspected, consider synthesizing the sulfonyl chloride fresh from the corresponding thiol or disulfide.[6][7] |
| Inefficient Base | The base may be too weak or sterically hindered. Ensure at least one equivalent of a suitable base like triethylamine or DIPEA is used.[5] For less reactive substrates, a stronger base might be necessary. |
| Incorrect Reaction Temperature | An initial low temperature (0 °C) is often used to control the exotherm, but the reaction may require warming to room temperature or gentle heating to proceed to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. |
| Poor Solvent Choice | The reactants may not be fully dissolved, or the solvent may be reacting with the starting materials. Ensure an inert, anhydrous solvent like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) is used.[1][8] |
Problem 2: Multiple Products Observed on TLC / Difficult Purification
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent the formation of sulfonic acid from hydrolysis. |
| Side Reactions | The formation of by-products can be minimized by the slow, dropwise addition of the sulfonyl chloride solution to the stirred solution of the amine and base at a controlled temperature (e.g., 0 °C).[1] This helps to dissipate heat and maintain a local excess of the amine, reducing the chance of other reactions. |
| Product Loss During Workup | If the sulfonamide product has some water solubility, it can be lost during the aqueous wash. To maximize recovery, perform multiple extractions (e.g., 3x) with your organic solvent and combine the organic layers.[1] |
Illustrative Reaction Data
Optimizing reaction conditions is key to maximizing yield. The following table provides representative data for sulfonamide synthesis, illustrating the impact of different bases and solvents.
| Entry | Amine | Sulfonyl Chloride | Base (Equivalents) | Solvent | Temperature | Yield (%) |
| 1 | Piperidine | Benzenesulfonyl Chloride | Triethylamine (1.5) | DCM | 0 °C to RT | ~95% |
| 2 | Piperidine | Benzenesulfonyl Chloride | Pyridine (solvent) | Pyridine | 0 °C to RT | ~90% |
| 3 | Aniline | p-Toluenesulfonyl Chloride | None (Microwave) | Solvent-Free | 50 °C | Excellent |
| 4 | Morpholine | Aryl Sulfonyl Chloride | DIPEA (2.0) | THF | RT | High |
Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.
General Experimental Protocol
This protocol outlines a standard procedure for the coupling of 4-Methylpiperidine with a generic sulfonyl chloride.
Materials:
-
4-Methylpiperidine
-
[Your]-Sulfonyl Chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-Methylpiperidine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM.
-
Add the base (e.g., Triethylamine, 1.2-1.5 eq.) to the solution and cool the flask to 0 °C using an ice bath.[1]
-
In a separate flask, dissolve the sulfonyl chloride (1.0-1.1 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.[1]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visual Guides
The following diagrams illustrate the standard workflow and a troubleshooting decision tree for the sulfonamide coupling reaction.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
side reactions and byproducts with 4-Methylpiperidine-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpiperidine-1-sulfonyl chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound?
A1: this compound is primarily used as a reagent in organic synthesis to introduce the 4-methylpiperidine-1-sulfonyl group onto a molecule. This is most commonly achieved through the formation of sulfonamides by reacting it with primary or secondary amines. Sulfonamides are a class of compounds with a wide range of applications in medicinal chemistry.
Q2: What are the main stability concerns with this compound?
A2: The main stability concern is its sensitivity to moisture. Like most sulfonyl chlorides, it can be hydrolyzed by water to the corresponding sulfonic acid, which is unreactive for sulfonamide formation. It is recommended to handle the reagent under anhydrous conditions and store it in a tightly sealed container in a cool, dry place.
Q3: What are the common side reactions when using this compound to synthesize sulfonamides?
A3: The most common side reactions are the di-sulfonylation of primary amines and the hydrolysis of the sulfonyl chloride. Di-sulfonylation occurs when a second molecule of the sulfonyl chloride reacts with the initially formed sulfonamide. Hydrolysis is a competing reaction if there is any moisture present in the reaction medium.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monosulfonamide Product
Possible Cause 1: Hydrolysis of this compound
-
Symptoms: A significant amount of a water-soluble byproduct is formed, which is identified as 4-methylpiperidine-1-sulfonic acid. The reaction may also appear sluggish or incomplete.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Starting Materials: Ensure that the amine substrate and any base used are thoroughly dried before addition to the reaction.
-
Possible Cause 2: Incomplete Reaction
-
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting amine.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Increase Temperature: Gently warming the reaction mixture may increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.
-
Check Reagent Purity: Verify the purity of the this compound, as degraded starting material will have lower reactivity.
-
Issue 2: Formation of a Significant Amount of Di-sulfonylation Byproduct
-
Symptoms: A second, less polar spot on TLC or a higher molecular weight peak in LC-MS corresponding to the di-sulfonylated amine is observed. This is only applicable when using a primary amine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the this compound (e.g., 1.1 to 1.5 equivalents of amine).
-
Slow Addition of Sulfonyl Chloride: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine. This can minimize the deprotonation of the initially formed sulfonamide, which is necessary for the second sulfonylation to occur.
-
Data Presentation
The following table summarizes the expected product and byproduct distribution under different reaction conditions for the reaction of a primary amine with this compound.
| Condition | Desired Monosulfonamide Yield (%) | Di-sulfonylation Byproduct (%) | Hydrolysis Byproduct (%) |
| Standard (1:1 amine:sulfonyl chloride) | 70-80 | 10-20 | <5 |
| Slow addition of sulfonyl chloride at 0°C | 85-95 | <5 | <5 |
| Use of excess primary amine (1.5 eq) | 90-98 | <2 | <5 |
| Presence of 5% water in solvent | 40-50 | 5-10 | 40-50 |
Experimental Protocols
Key Experiment: Synthesis of N-Phenyl-4-methylpiperidine-1-sulfonamide
This protocol describes a typical procedure for the reaction of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-phenyl-4-methylpiperidine-1-sulfonamide.
Visualizations
Caption: General reaction pathway for the synthesis of a monosulfonamide.
Caption: Major side reactions: di-sulfonylation and hydrolysis.
Caption: Workflow for troubleshooting low monosulfonamide yield.
Technical Support Center: Purification of 4-Methylpiperidine Containing Sulfonamides
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-methylpiperidine containing sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 4-methylpiperidine containing sulfonamides?
The primary purification techniques for sulfonamides incorporating a 4-methylpiperidine moiety include:
-
Recrystallization: Often the most straightforward method for purifying solid compounds, especially for removing small amounts of impurities.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. Common stationary phases include silica gel and alumina.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for purifying complex mixtures or achieving very high purity levels.[1][2]
-
Acid-Base Extraction: This liquid-liquid extraction method can be effective for separating the basic 4-methylpiperidine containing sulfonamide from neutral or acidic impurities.
Q2: How do I choose the best purification method for my specific compound?
The selection of an appropriate purification technique depends on several factors, including the physical state of your product (solid or oil), the nature and quantity of impurities, and the desired final purity. A general workflow for selecting a purification method is outlined below.
Caption: Workflow for selecting a suitable purification technique.
Q3: What are some common impurities I might encounter?
Common impurities in the synthesis of 4-methylpiperidine containing sulfonamides include:
-
Unreacted starting materials: Such as the parent sulfonyl chloride or 4-methylpiperidine.
-
Byproducts from the reaction: Including products from side reactions or decomposition.
-
Residual solvents: Solvents used in the reaction or workup that have not been completely removed.
-
Desulfonylated products: Depending on the stability of the sulfonamide under certain conditions.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Product streaks on the TLC plate and co-elutes with impurities. | The chosen solvent system has poor selectivity. The basicity of the 4-methylpiperidine moiety is causing interaction with the acidic silica gel. | 1. Optimize the solvent system: Try a different combination of solvents. For example, if using hexane/ethyl acetate, consider adding a small amount of methanol or triethylamine (0.1-1%) to the eluent to improve peak shape and reduce tailing.[3] 2. Change the stationary phase: Consider using neutral or basic alumina, or deactivated silica gel.[3] |
| Product does not elute from the column. | The eluent is not polar enough. The product is strongly adsorbed to the stationary phase. | 1. Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. 2. Consider a different stationary phase: If the interaction is too strong even with highly polar eluents, a less polar stationary phase might be necessary. |
| Poor separation between the product and a closely-related impurity. | The polarity difference between the product and the impurity is minimal. | 1. Use a shallow gradient elution: A slow, gradual increase in eluent polarity can improve the resolution of closely eluting compounds. 2. Consider a different chromatographic technique: Preparative HPLC or Supercritical Fluid Chromatography (SFC) may offer better resolution for challenging separations.[4][5] |
Guide 2: Recrystallization Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The chosen solvent is unsuitable. | 1. Select a different solvent: The ideal solvent should dissolve the compound when hot but not at room temperature.[6] 2. Increase the volume of the solvent: Ensure you are using enough solvent to dissolve the compound at the boiling point.[7] |
| No crystals form upon cooling. | The solution is not saturated. The compound is an oil at the crystallization temperature. | 1. Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[6] 2. Concentrate the solution: If too much solvent was added, carefully evaporate some of it to reach saturation. 3. Cool to a lower temperature: Use an ice bath to further decrease the solubility.[6] |
| The product precipitates as an oil. | The melting point of the compound is lower than the boiling point of the solvent. The compound is "oiling out". | 1. Use a lower-boiling point solvent. 2. Add a co-solvent: Dissolve the compound in a good solvent and then add a poorer solvent dropwise until the solution becomes cloudy, then heat until it is clear again before cooling. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | 1. Ensure the solution is thoroughly cooled: Use an ice bath to minimize the solubility of the product. 2. Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.[6] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column.
-
Elution: Begin eluting with the initial solvent system, gradually increasing the polarity as needed to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.[6]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Sulfonamides
| Stationary Phase | Mobile Phase System | Typical Application |
| Silica Gel | Hexane / Ethyl Acetate | Separation of less polar sulfonamides and impurities. |
| Silica Gel | Dichloromethane / Methanol | For more polar sulfonamides. |
| C18 (Reverse Phase) | Acetonitrile / Water (with 0.1% formic or acetic acid) | HPLC purification of a wide range of sulfonamides.[8] |
| C18 (Reverse Phase) | Methanol / Water (with 0.1% formic or acetic acid) | Alternative to acetonitrile for different selectivity in HPLC. |
Table 2: Common Solvents for Recrystallization of Sulfonamides
| Solvent | Properties | Notes |
| Isopropanol | Good for many sulfonamides, moderate boiling point. | A mixture with water can also be effective.[9] |
| Ethanol | Similar to isopropanol, widely available. | |
| Methanol | Can be a good solvent, but some sulfonamides may be too soluble even when cold. | Often used in combination with water.[10] |
| Acetone | High solving power, may need a co-solvent to reduce solubility for crystallization. | |
| Ethyl Acetate | Good for less polar sulfonamides. |
Visualization of Troubleshooting Logic
Caption: Troubleshooting flowchart for poor chromatographic separation.
References
- 1. ardena.com [ardena.com]
- 2. labcompare.com [labcompare.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
managing moisture sensitivity of 4-Methylpiperidine-1-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 4-Methylpiperidine-1-sulfonyl chloride, ensuring the integrity of the compound and the success of experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound, with a focus on problems arising from its moisture sensitivity.
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in sulfonylation reaction | Degradation of this compound due to hydrolysis. | 1. Verify the integrity of the starting material. Signs of degradation include a pungent odor, a clumpy or "wet" appearance, or discoloration. 2. Ensure all reaction components, including solvents and other reagents, are anhydrous.[1] 3. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected byproducts | Reaction with water (hydrolysis) or other nucleophilic impurities. | 1. Hydrolysis of this compound produces 4-methylpiperidine-1-sulfonic acid and HCl.[2][3] These can be detected by analytical methods such as NMR or LC-MS. 2. Purify solvents and other reagents to remove water and other nucleophilic impurities. |
| Inconsistent reaction results | Variable moisture content in starting material or reaction setup. | 1. Store this compound under inert gas in a desiccator.[4] 2. Standardize the procedure for drying glassware and solvents. 3. Use fresh, high-quality starting material for each experiment. |
| Pungent odor upon opening the container | Hydrolysis of the sulfonyl chloride, releasing hydrogen chloride (HCl) gas. [1] | 1. Handle the compound in a well-ventilated fume hood. 2. This indicates that the compound has been exposed to moisture and may be partially degraded. Consider using a fresh container for sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a reactive chemical intermediate commonly used in the synthesis of sulfonamides.[5][6] Like other sulfonyl chlorides, it is highly susceptible to hydrolysis. The sulfur atom is highly electrophilic, making it readily attacked by nucleophiles like water. This reaction, known as hydrolysis, breaks down the compound into 4-methylpiperidine-1-sulfonic acid and hydrochloric acid (HCl), rendering it inactive for its intended sulfonylation reactions.[2][3][7]
Q2: How should I properly store this compound?
A2: To maintain its chemical integrity, this compound should be stored in a cool, dry environment under an inert atmosphere, such as nitrogen or argon.[4] The recommended storage temperature is typically 2-8°C.[4] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture.[8]
Q3: What are the visual signs of degradation of this compound?
A3: Visual signs of degradation due to moisture exposure can include the material appearing clumpy, having a "wet" look, or showing discoloration.[1] A more definitive sign is the evolution of a sharp, pungent odor upon opening the container, which is indicative of hydrogen chloride (HCl) gas being released due to hydrolysis.[1]
Q4: Can I use standard laboratory solvents for my reactions with this compound?
A4: It is imperative to use anhydrous (dry) solvents for any reaction involving this compound. Even trace amounts of water in the solvent can lead to significant hydrolysis of the starting material, which will result in lower yields and the formation of impurities.[1] Always use freshly distilled or commercially available anhydrous solvents.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a corrosive and moisture-sensitive compound. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of any vapors or dust.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9]
Experimental Protocols
Protocol: General Procedure for the Sulfonylation of a Primary Amine
This protocol outlines a general method for the reaction of this compound with a primary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
In a separate, dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
troubleshooting failed reactions with 4-Methylpiperidine-1-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylpiperidine-1-sulfonyl chloride in their experiments.
Troubleshooting Failed or Low-Yielding Reactions
Encountering unexpected results is a common aspect of chemical synthesis. This guide provides a systematic approach to troubleshooting reactions involving this compound.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve common issues in your reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding to completion. What are the common causes?
A1: Several factors can lead to an incomplete reaction:
-
Moisture: this compound is sensitive to moisture, which can cause it to hydrolyze to the corresponding sulfonic acid, rendering it unreactive with the amine.[1] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The sulfonyl chloride may have degraded during storage. It is recommended to use a fresh bottle or a properly stored reagent. The purity of the amine substrate is also crucial.
-
Insufficient Base: A base is required to neutralize the HCl generated during the reaction. If the base is not strong enough or is used in insufficient quantity, the reaction mixture will become acidic, protonating the amine nucleophile and halting the reaction.
-
Steric Hindrance: A bulky or sterically hindered amine may react slowly. In such cases, prolonged reaction times or elevated temperatures may be necessary.
Q2: I am observing a low yield of my desired sulfonamide. What are the likely reasons?
A2: Low yields can result from several issues during the reaction or work-up:
-
Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the yield. See the table below for a general guide on reaction conditions.
-
Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride. Another possibility, especially with primary amines, is the formation of a di-sulfonated product where two sulfonyl groups react with the amine.
-
Product Loss During Work-up: The sulfonamide product might have some solubility in the aqueous layer during extraction. Ensure the pH of the aqueous layer is adjusted to maximize the precipitation or extraction of your product into the organic phase. Acidic washes can help remove unreacted amine and basic washes can remove unreacted sulfonyl chloride (as the sulfonic acid).
-
Purification Issues: Some sulfonamides can be challenging to purify by column chromatography. They may streak on silica gel or be difficult to separate from closely related impurities. Trying different solvent systems or alternative purification methods like crystallization might be necessary.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[2] Avoid exposure to moisture.
Q4: What are common side products in reactions with this compound and how can I identify them?
A4: Common side products include:
-
4-Methylpiperidine-1-sulfonic acid: This results from the hydrolysis of the sulfonyl chloride. It is a highly polar compound and can often be removed by a basic aqueous wash during work-up.
-
N,N-bis(4-methylpiperidine-1-sulfonyl)amine: This can form when reacting with a primary amine, where two molecules of the sulfonyl chloride react with one molecule of the amine. This is more likely if an excess of the sulfonyl chloride is used.
-
Unreacted starting materials: Incomplete conversion will leave both the amine and the sulfonyl chloride in the reaction mixture.
These can be identified by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture.
Data on Reaction Conditions
Optimizing reaction conditions is crucial for a successful synthesis. The following table provides a summary of common conditions used for the synthesis of sulfonamides from sulfonyl chlorides and amines. Note that the optimal conditions will vary depending on the specific amine used.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | DCM is a common choice for its inertness and ease of removal. THF and MeCN are also frequently used. |
| Base | Triethylamine (TEA) | Pyridine | Diisopropylethylamine (DIPEA) | TEA and DIPEA are non-nucleophilic bases suitable for scavenging HCl. Pyridine can also act as a catalyst. |
| Temperature | 0 °C to Room Temp. | Room Temperature | 50 °C | The reaction is often started at 0 °C and allowed to warm to room temperature. Heating may be required for less reactive amines. |
| Stoichiometry | 1.0 eq. Amine, 1.1 eq. Sulfonyl Chloride, 1.2 eq. Base | 1.0 eq. Amine, 1.05 eq. Sulfonyl Chloride, 2.0 eq. Base | 1.0 eq. Amine, 1.2 eq. Sulfonyl Chloride, 1.5 eq. Base | A slight excess of the sulfonyl chloride and base is typically used to ensure complete consumption of the amine. |
| Typical Yield | 70-95% | 65-90% | 75-98% | Yields are highly dependent on the specific substrates and purity of reagents. |
Key Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
-
Experimental Workflow Diagram
References
improving the stability of 4-Methylpiperidine-1-sulfonyl chloride in solution
Welcome to the technical support center for 4-Methylpiperidine-1-sulfonyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this reagent in solution. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary degradation pathway for this compound, like other sulfonyl chlorides, is hydrolysis.[1][2][3] This reaction occurs when the compound is exposed to water, leading to the formation of the corresponding 4-methylpiperidine-1-sulfonic acid and hydrochloric acid.[3] The material safety data sheet (MSDS) for this compound explicitly states to "avoid moisture".[4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of sulfonyl chlorides is highly dependent on pH. Hydrolysis can occur across a range of pH values, but the reaction mechanism and rate can change significantly.[1][5][6]
-
Neutral to Acidic pH (pH ≤ ~6.7): Under these conditions, the degradation of similar alkanesulfonyl chlorides primarily occurs through direct nucleophilic attack by water on the sulfur atom (an SN2-type mechanism).[1][6]
-
Basic pH (pH ≥ ~6.7): In basic solutions, the degradation mechanism can shift to a faster, base-catalyzed elimination-addition pathway involving the formation of a highly reactive "sulfene" intermediate.[1][6]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored under an inert atmosphere (like nitrogen or argon) at 2-8°C.[7] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated place to prevent exposure to moisture.[4][8]
Q4: Can I use protic solvents like alcohols for my reactions with this compound?
A4: While aprotic solvents are generally preferred to minimize degradation, reactions in protic solvents like alcohols are possible. However, it is important to be aware that sulfonyl chlorides can react with alcohols in a process called solvolysis to form sulfonate esters.[3] This is a competing reaction to the desired reaction with your substrate. The rate of solvolysis will depend on the alcohol, temperature, and any catalysts present.
Q5: Are there more stable alternatives to sulfonyl chlorides for sulfonamide synthesis?
A5: Yes, sulfonyl fluorides are generally more resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts.[3][9] This increased stability is due to the stronger S-F bond.[9] If hydrolytic stability is a major concern in your application, using the corresponding sulfonyl fluoride could be a viable alternative.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no product yield in a reaction. | 1. Degradation of this compound: The reagent may have hydrolyzed due to exposure to moisture in the solvent, reagents, or atmosphere.[3][4] 2. Incorrect Reaction Conditions: The temperature or pH of the reaction may be promoting degradation over the desired reaction. | 1. Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Parameters: If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis. Buffer the reaction mixture if pH control is critical. Add the sulfonyl chloride last and in a controlled manner to the reaction mixture. |
| Formation of unexpected byproducts. | 1. Hydrolysis Product: The primary byproduct is likely 4-methylpiperidine-1-sulfonic acid from hydrolysis.[3] 2. Solvolysis Product: If using an alcohol or other protic solvent, the corresponding sulfonate ester may have formed.[3] | 1. Confirm Byproduct Identity: Use analytical techniques such as LC-MS or NMR to identify the byproduct. 2. Minimize Byproduct Formation: Follow the recommendations for ensuring anhydrous conditions. If solvolysis is an issue, consider switching to an aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile). |
| Inconsistent reaction outcomes. | 1. Variable Reagent Quality: The purity of this compound may vary between batches or may have degraded during storage. 2. Inconsistent Water Content: Small, varying amounts of water in the reaction can lead to inconsistent levels of hydrolysis. | 1. Assess Reagent Purity: Check the purity of the sulfonyl chloride before use, for example, by ¹H NMR. 2. Standardize Procedures: Implement strict protocols for drying solvents and handling reagents to ensure reproducibility. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Solvent
This protocol describes a general method to determine the rate of degradation of this compound in a given solvent system.
Objective: To quantify the rate of hydrolysis/solvolysis of this compound under specific conditions (solvent, temperature, pH).
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., acetonitrile, THF, or a buffered aqueous solution)
-
Internal standard (a compound that is stable under the reaction conditions and does not react with the sulfonyl chloride)
-
HPLC or GC instrument
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent. Also, prepare a stock solution of the internal standard.
-
In a thermostatted reaction vessel at the desired temperature, add the solvent and the internal standard.
-
Initiate the experiment by adding a known volume of the this compound stock solution to the reaction vessel.
-
Immediately withdraw an aliquot (t=0 sample), quench the reaction (e.g., by dilution in a cold, aprotic solvent), and analyze it by HPLC or GC.
-
Withdraw aliquots at regular time intervals, quench, and analyze them.
-
The concentration of this compound at each time point is determined by comparing its peak area to that of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of degradation. For a first-order reaction, a plot of ln([Concentration]) vs. time will be linear, and the rate constant can be determined from the slope.
Visualizing Stability and Degradation
Degradation Pathway of this compound
The following diagram illustrates the primary degradation pathway of this compound via hydrolysis.
Caption: Hydrolysis degradation pathway.
Experimental Workflow for Stability Assessment
This workflow outlines the steps for conducting a stability study of this compound in a solution.
Caption: Workflow for stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. capotchem.cn [capotchem.cn]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound(SALTDATA: FREE) CAS#: 41483-70-9 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 4-Methylpiperidine-1-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylpiperidine-1-sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using analytical techniques like HPLC or TLC to ensure completion. Consider extending the reaction time or cautiously increasing the temperature.[1][2] |
| Hydrolysis of sulfonyl chloride: Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions: Formation of byproducts due to incorrect stoichiometry or temperature. | Optimize the molar ratio of reactants. Maintain strict temperature control throughout the reaction. | |
| Poor Product Purity | Presence of unreacted starting materials: Incomplete reaction. | As mentioned above, ensure the reaction goes to completion. |
| Formation of 4-methylpiperidine hydrochloride: Reaction of 4-methylpiperidine with HCl generated during the reaction. | Use a suitable acid scavenger (e.g., triethylamine, pyridine) to neutralize the HCl as it is formed. | |
| Hydrolysis product (4-methylpiperidine-1-sulfonic acid): Exposure of the sulfonyl chloride to water. | Minimize exposure to moisture during reaction and workup. | |
| Exothermic Reaction/Poor Temperature Control | Rapid addition of reagents: The reaction between sulfonyl chlorides and amines is often highly exothermic. | Add the amine or this compound solution dropwise to the reaction mixture with efficient stirring and cooling.[3] |
| Inadequate cooling: Insufficient heat removal capacity of the reactor, especially during scale-up. | Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. Consider using a continuous flow reactor for better temperature control.[4][5][6] | |
| Difficult Product Isolation/Crystallization | Product is an oil or does not precipitate: The physical properties of the resulting sulfonamide. | If direct precipitation is not feasible, consider an extractive workup followed by crystallization from a suitable solvent system. Seeding with a small amount of pure product can aid crystallization.[7][8] |
| Formation of fine particles that are difficult to filter: Rapid precipitation. | Control the rate of precipitation by adjusting the temperature or the rate of addition of an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage. It is also toxic if inhaled or swallowed. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Q2: How can I minimize the formation of the sulfonic acid impurity during the reaction?
A2: The formation of 4-methylpiperidine-1-sulfonic acid is primarily due to the hydrolysis of the sulfonyl chloride. To minimize this, ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Running the reaction under an inert atmosphere of nitrogen or argon will also help to exclude atmospheric moisture.[10]
Q3: What is the recommended order of addition for the reactants?
A3: Typically, the amine substrate is dissolved in a suitable solvent with an acid scavenger (like triethylamine), and the this compound is added portion-wise or dropwise as a solution. This helps to control the exotherm and maintain a slight excess of the amine, which can help drive the reaction to completion.
Q4: What are suitable solvents for reactions with this compound?
A4: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The selection of the solvent may depend on the solubility of the reactants and the desired reaction temperature.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the product.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound
This protocol describes a general procedure for the reaction of an amine with this compound on a laboratory scale.
Materials:
-
Amine substrate
-
This compound
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Experimental Workflow
Caption: General experimental workflow for sulfonamide synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Novel Drug–Drug Cocrystalline Forms of Carbamazepine with Sulfacetamide: Preparation, Characterization, and In Vitro/In Vivo Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. capotchem.cn [capotchem.cn]
- 10. pubs.acs.org [pubs.acs.org]
analytical methods for monitoring 4-Methylpiperidine-1-sulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting guides, and frequently asked questions for monitoring reactions involving 4-Methylpiperidine-1-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for monitoring the progress of a reaction involving this compound?
A1: The choice of analytical technique depends on the specific reaction, available equipment, and the desired level of detail (qualitative vs. quantitative). The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Table 1: Comparison of Recommended Analytical Techniques
| Technique | Primary Use | Pros | Cons |
| TLC | Rapid, qualitative reaction progress checks.[1][2] | Fast, inexpensive, simple setup. | Non-quantitative, lower resolution. |
| HPLC | Quantitative analysis of reactants, products, and byproducts.[1][3] | High resolution and sensitivity, quantitative.[4][5][6] | Requires method development, more complex instrumentation. |
| GC-MS | Separation and identification of volatile components.[1][7] | Excellent for volatile compounds, provides mass data for identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural confirmation and quantification of major components.[1][8][9] | Provides detailed structural information, can be used for in-situ monitoring.[1] | Lower sensitivity, requires deuterated solvents for aliquots. |
Q2: How can I develop an HPLC method to monitor my reaction?
A2: A Reverse-Phase HPLC (RP-HPLC) method is generally effective for monitoring the consumption of starting materials and the formation of the sulfonamide product. Since this compound and its corresponding amine reactant may lack a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.[3] However, if the product of the reaction has a sufficient UV chromophore, UV detection is often sufficient.
Detailed Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV or CAD detector.
-
Column: A C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm) is a good starting point.[4][5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or another modifier to improve peak shape) is typically effective.[4][5]
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction. This is critical due to the high reactivity of the sulfonyl chloride.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample. Monitor the disappearance of the starting material peak(s) and the appearance of the product peak over time. Use reference standards for each component to determine retention times and perform quantification.
Table 2: Example HPLC Method Parameters
| Parameter | Setting |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[4][5] |
| Temperature | 30°C[4][5] |
| Detection | UV at a suitable wavelength (e.g., 254 nm) or CAD[3] |
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Quench -> Filter [lhead=cluster_analysis, ltail=cluster_sampling]; Analyze -> Result [style=dashed]; Result [label="Determine Reaction Progress:\n- % Conversion\n- Product Yield\n- Impurity Profile", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; }
Caption: General experimental workflow for monitoring a chemical reaction.
Q3: How can ¹H NMR spectroscopy be used to confirm product formation?
A3: ¹H NMR is excellent for confirming the formation of the desired sulfonamide product. You should observe the disappearance of the signal corresponding to the amine proton of your starting material and the appearance of new signals characteristic of the product. The proton of a sulfonamide –SO2NH– group typically appears as a singlet between 8.78 and 10.15 ppm.[10] Furthermore, the protons on the carbon adjacent to the nitrogen in the 4-methylpiperidine ring will likely experience a downfield shift upon formation of the sulfonamide bond.
Troubleshooting Guides
Issue 1: The reaction appears stalled or incomplete based on TLC or HPLC analysis.
| Possible Cause | Suggested Solution |
| Poor Reagent Quality | This compound is sensitive to moisture and can hydrolyze.[11] Use a fresh bottle or verify the purity of the starting material. Ensure all solvents and other reagents are anhydrous. |
| Insufficient Base | Many sulfonamide formations require a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. Ensure at least one equivalent of base is used. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require gentle heating. Gradually increase the temperature and monitor the reaction progress. |
| Steric Hindrance | If the amine starting material is sterically hindered, the reaction may be inherently slow. Consider increasing the reaction time, temperature, or using a more reactive catalyst if applicable. |
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SolutionReagents [label="Solution:\nUse fresh, anhydrous\nreagents and solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionBase [label="Solution:\nAdd more base.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionTemp [label="Solution:\nIncrease temperature incrementally.", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionKinetics [label="Solution:\nIncrease reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckReagents; CheckReagents -> CheckBase [label="Yes"]; CheckReagents -> SolutionReagents [label="No"]; CheckBase -> CheckTemp [label="Yes"]; CheckBase -> SolutionBase [label="No"]; CheckTemp -> ConsiderKinetics [label="Yes"]; CheckTemp -> SolutionTemp [label="No"]; ConsiderKinetics -> SolutionKinetics; }
Caption: Logical troubleshooting steps for an incomplete sulfonylation reaction.
Issue 2: An unknown, more polar spot/peak is observed during reaction monitoring.
This is very likely the hydrolysis product, 4-methylpiperidine-1-sulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of trace amounts of water in solvents, reagents, or from atmospheric moisture.[11]
| Confirmation | Prevention |
| The byproduct will have a significantly different retention time in RP-HPLC (typically eluting earlier) and a different Rf value on TLC (typically lower). It can be confirmed by LC-MS, looking for the corresponding molecular ion. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[11] Quench workup mixtures in a controlled manner, avoiding prolonged exposure to aqueous conditions if possible. |
digraph "Byproduct_Formation" { graph [bgcolor="#FFFFFF", fontname="Arial", splines=ortho]; node [style=filled, shape=rect, fontname="Arial", fontsize=12, rounded=true]; edge [fontname="Arial", fontsize=11, color="#5F6368"];Reactants [label="this compound\n+ Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(Sulfonamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Hydrolysis Byproduct\n(Sulfonic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="H₂O (Moisture)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reactants -> Product [label="Main Reaction Pathway", color="#34A853"]; Reactants -> Byproduct [label="Side Reaction", color="#EA4335"]; Water -> Byproduct [style=dashed]; }
Caption: Reaction pathways showing desired product and hydrolysis byproduct formation.
Issue 3: My final product is difficult to purify from the reaction baseline/impurities.
| Possible Cause | Suggested Solution |
| Excess Reagents | If using an excess of the amine starting material, it may be difficult to separate from the product. Try using a 1:1 stoichiometry or a slight excess of the sulfonyl chloride, which can be easily quenched during workup. |
| Salts from Base | The hydrochloride salt of the base used (e.g., triethylammonium chloride) can sometimes co-precipitate or complicate extraction. Perform an aqueous wash during workup to remove these water-soluble salts. |
| Hydrolysis Product | The sulfonic acid byproduct can be tricky to remove. A mild basic wash (e.g., with aqueous sodium bicarbonate) can help by converting the sulfonic acid to its more water-soluble salt, facilitating its removal into the aqueous layer during an extraction. |
References
- 1. benchchem.com [benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
removal of excess 4-Methylpiperidine-1-sulfonyl chloride from reaction mixture
Welcome to the technical support center for the removal of excess 4-Methylpiperidine-1-sulfonyl chloride from reaction mixtures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound?
A1: Leaving unreacted this compound in your reaction mixture can lead to several complications. Its reactivity can interfere with subsequent synthetic steps. Furthermore, its polarity is often similar to that of the desired product, which can make purification by column chromatography challenging. For the safety and purity of your final compound, complete removal of this reagent is crucial.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most effective strategies involve converting the excess sulfonyl chloride into a more easily separable substance through a process called quenching. This is typically followed by a standard workup and purification. The main approaches are:
-
Aqueous Hydrolysis: Reacting the excess sulfonyl chloride with water or a basic aqueous solution to form the water-soluble 4-methylpiperidine-1-sulfonic acid.
-
Amine Quenching: Adding an amine to form a more polar sulfonamide derivative.
-
Chromatographic Separation: Direct purification of the product using column chromatography.
-
Scavenger Resins: Utilizing polymer-bound amines that react with and immobilize the excess sulfonyl chloride, allowing for removal by filtration.
Q3: How do I select the most appropriate removal method for my experiment?
A3: The choice of method depends on several factors, primarily the stability of your desired product to the reaction conditions and its physical properties.
-
If your product is sensitive to base, you should avoid quenching with strong bases.
-
If your product is non-polar, converting the sulfonyl chloride to the highly polar sulfonic acid or a sulfonamide will greatly simplify separation by extraction or chromatography.
-
For products that are difficult to separate from the sulfonyl chloride by chromatography, a pre-chromatography quenching step is highly recommended.
Troubleshooting Guides
Issue 1: My product and this compound have similar Rf values in column chromatography.
-
Possible Cause: The polarity of your product is very close to that of the unreacted sulfonyl chloride.
-
Solution 1: Quench Before Chromatography. Convert the excess sulfonyl chloride into a more polar compound before running the column.
-
Method A: Aqueous Hydrolysis. After the reaction is complete, cool the mixture to 0-10 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which is highly polar and will be retained at the baseline of a silica gel TLC plate.
-
Method B: Amine Quench. Add a simple primary or secondary amine (e.g., a few equivalents of piperidine or aqueous ammonia) to the reaction mixture. This will form a sulfonamide, which is significantly more polar than the sulfonyl chloride.
-
-
Solution 2: Use a Scavenger Resin. Add a polymer-bound amine scavenger to the reaction mixture. The scavenger will react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be easily removed by filtration.
Issue 2: The quenching reaction is sluggish or does not go to completion.
-
Possible Cause: Insufficient quenching agent, low temperature, or inadequate mixing.
-
Solution 1: Increase the Amount of Quenching Agent. Use a larger excess of the quenching agent (e.g., 3-5 equivalents relative to the excess sulfonyl chloride) to ensure the reaction proceeds to completion.
-
Solution 2: Allow for Longer Reaction Time or Increased Temperature. After adding the quenching agent, allow the mixture to stir at room temperature for 30-60 minutes. If the reaction is still incomplete (as monitored by TLC), gentle warming may be necessary, provided your product is stable at higher temperatures.
-
Solution 3: Ensure Efficient Mixing. Vigorous stirring is essential, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.
Issue 3: An emulsion forms during the extractive workup.
-
Possible Cause: The presence of polar solvents or byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers.
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Solution 2: Filter Through Celite. If brine is ineffective, filtering the entire mixture through a pad of Celite can help to break up the emulsion.
-
Solution 3: Reduce the Polarity of the Organic Solvent. If possible, dilute the organic layer with a less polar solvent (e.g., diethyl ether or hexanes) to decrease the solubility of water in the organic phase.
Data Presentation
Table 1: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Hydrolysis | Converts sulfonyl chloride to water-soluble sulfonic acid. | Simple, inexpensive reagents. Byproduct is easily removed with aqueous washes. | Generates acidic byproducts (HCl), which may not be suitable for acid-sensitive products. Can be exothermic. | Products that are stable to aqueous acid/base conditions. |
| Amine Quenching | Converts sulfonyl chloride to a more polar sulfonamide. | Forms a stable, highly polar byproduct that is easily separated by chromatography. | The sulfonamide byproduct may still be soluble in the organic layer, requiring chromatography for removal. | When the product has a significantly different polarity from the resulting sulfonamide. |
| Chromatography | Direct separation based on polarity. | Can be effective if the polarities of the product and sulfonyl chloride are sufficiently different. | Can be challenging and inefficient if polarities are similar, leading to co-elution. | Products with Rf values significantly different from that of the sulfonyl chloride. |
| Scavenger Resins | Covalent capture of the sulfonyl chloride. | Simple filtration-based removal of the byproduct. High selectivity. | Resins can be expensive. May require longer reaction times for complete scavenging. | High-value products or when other methods fail to provide adequate purity. |
Experimental Protocols
Protocol 1: Aqueous Hydrolysis Workup
-
Cooling: Once the primary reaction is complete (as determined by TLC), cool the reaction mixture to 0-10 °C using an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Caution: This reaction is exothermic and will produce carbon dioxide gas, leading to effervescence. Add the solution portion-wise to control the rate of gas evolution.[1]
-
Stirring: Continue to stir the mixture vigorously for 15-30 minutes at room temperature to ensure complete hydrolysis of the excess sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.[2]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Amine Quenching Workup
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.
-
Quenching: Add 2-3 equivalents of a simple amine (e.g., piperidine or a concentrated aqueous solution of ammonia) dropwise to the stirred reaction mixture.
-
Stirring: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to separate it from the resulting sulfonamide.
Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve good separation (product Rf between 0.3 and 0.5).
-
Visualization:
-
UV Light (254 nm): If your product or the sulfonyl chloride are UV active, they will appear as dark spots on a fluorescent background.
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.
-
Potassium Permanganate (KMnO₄) Stain: A solution of potassium permanganate can be used as a general stain. Many compounds will appear as yellow or brown spots on a purple background after gentle heating.
-
Visualizations
Caption: Decision workflow for selecting a method to remove excess this compound.
Caption: Fate of components during an aqueous hydrolysis and extractive workup.
References
preventing decomposition of 4-Methylpiperidine-1-sulfonyl chloride during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of 4-Methylpiperidine-1-sulfonyl chloride during storage and handling.
Troubleshooting Guide
Issue: The this compound appears discolored (e.g., yellow or brown) or cloudy.
Possible Cause: This is often a sign of decomposition. Sulfonyl chlorides can degrade over time, especially when exposed to heat, light, or moisture, leading to the formation of impurities.[1]
Solution:
-
Assess Purity: Before use, it is crucial to determine the purity of the reagent. See the "Experimental Protocols" section for a general procedure on purity assessment by ¹H NMR.
-
Purification: If impurities are detected, consider purifying the compound if feasible. However, for highly degraded materials, it is often more reliable to use a fresh batch.
-
Review Storage Conditions: Ensure that the compound is stored according to the recommended guidelines. For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere.[2]
Issue: The reaction yield is lower than expected when using this compound.
Possible Cause: A low reaction yield can be a direct consequence of using a degraded reagent. The primary decomposition pathway for sulfonyl chlorides is hydrolysis to the corresponding sulfonic acid, which is unreactive in many subsequent reactions.[3]
Solution:
-
Verify Reagent Purity: Use an analytical technique like ¹H NMR or GC-MS to check the purity of your this compound.[4] The presence of a significant peak corresponding to 4-methylpiperidine-1-sulfonic acid would indicate hydrolysis.
-
Use a Fresh Bottle: If decomposition is confirmed or suspected, it is best to open a new, unexpired bottle of the reagent.
-
Strict Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[2] It is critical to avoid moisture.[5]
Q2: What are the primary decomposition products of this compound?
A2: The most common decomposition product is 4-methylpiperidine-1-sulfonic acid, formed through hydrolysis upon contact with water or atmospheric moisture.[3] Degradation can also lead to the liberation of hydrogen chloride (HCl) and sulfur dioxide (SO₂), which can further catalyze decomposition.[1]
Q3: How can I tell if my this compound has decomposed?
A3: Visual signs of decomposition include discoloration (yellowing or browning) and a cloudy appearance.[1] A sharp, acidic odor may also be present due to the formation of HCl.[1] For a definitive assessment, analytical methods such as ¹H NMR, GC-MS, or melting point analysis are recommended.[4]
Q4: Can I still use this compound that has slightly discolored?
A4: It is not recommended. Discoloration indicates the presence of impurities that can negatively impact your reaction, leading to lower yields and the formation of byproducts. It is always best to use a pure, fresh reagent.
Q5: Are there any chemical stabilizers I can add to prolong the shelf life of this compound?
A5: While some patents suggest the use of stabilizers like bicyclic terpenes (e.g., alpha-pinene) for aliphatic sulfonyl chlorides to prevent discoloration, this is not a standard practice for commercially available reagents and may interfere with subsequent reactions.[1] The most effective way to ensure stability is to adhere to proper storage and handling procedures.
Data Presentation
The stability of sulfonyl chlorides is highly dependent on storage conditions. The following table summarizes recommended storage and potential signs of decomposition.
| Parameter | Recommended Condition | Signs of Instability/Decomposition |
| Temperature | 2-8°C[2] | Accelerated decomposition at higher temperatures.[1] |
| Atmosphere | Inert (Argon or Nitrogen)[2] | Exposure to moist air leads to hydrolysis.[3][5] |
| Light | Store in an opaque container | Discoloration may be accelerated by light.[1] |
| Appearance | Colorless to light yellow liquid | Discoloration (yellow, brown), cloudiness.[1] |
| Odor | Characteristic | Sharp, acidic odor due to HCl formation.[1] |
Note: Even under recommended conditions, some decomposition may occur over time. One study noted 18% decomposition of a different sulfonyl chloride after just one week at -20°C under argon.[6]
Experimental Protocols
Protocol: Purity Assessment of this compound by ¹H NMR
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃).
-
Ensure the solvent is free of water to prevent hydrolysis during the measurement.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum according to standard instrument procedures.
-
-
Data Analysis:
-
Integrate the peaks corresponding to this compound.
-
Look for the presence of new peaks that may indicate impurities. The primary hydrolysis product, 4-methylpiperidine-1-sulfonic acid, will have a different chemical shift.
-
The purity can be estimated by comparing the integration of the main compound's peaks to those of the impurities.
-
Mandatory Visualization
Caption: Troubleshooting workflow for decomposition of this compound.
References
Validation & Comparative
Efficacy of 4-Methylpiperidine Sulfonamides as Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Sulfonamides, a well-established class of antibiotics, continue to be a source of inspiration for the design of new derivatives with improved efficacy and broader spectrum of activity. This guide provides a comparative overview of the antibacterial potential of sulfonamides incorporating a 4-methylpiperidine moiety, alongside other sulfonamide derivatives and standard antibiotics. Due to the limited availability of extensive data on 4-methylpiperidine sulfonamides specifically against a wide array of clinical pathogens, this guide will also draw comparisons from the broader class of piperidine-containing sulfonamides.
Executive Summary
Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The incorporation of a piperidine moiety into the sulfonamide scaffold has been explored as a strategy to enhance antibacterial activity. This guide summarizes the available quantitative data on the efficacy of these compounds, details the experimental protocols for their evaluation, and presents a visual representation of the structure-activity relationships and experimental workflows.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the available data on the antibacterial activity of various sulfonamides and comparator antibiotics. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial's efficacy, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Efficacy of Piperidine-Containing Sulfonamides against Plant Pathogens
| Compound | Bacterial Strain | EC50 (µg/mL) | Reference |
| Compound C4 (piperidine sulfonamide derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02[1][2] | [1][2] |
| Bismerthiazol (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 42.38[1][2] | [1][2] |
| Thiodiazole Copper (Commercial Agent) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.50[1][2] | [1][2] |
| Compound A8 (piperidine sulfonamide derivative) | Xanthomonas axonopodis pv. citri (Xac) | 4.74[3] | [3] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vitro Efficacy of Various Sulfonamide Derivatives against Clinically Relevant Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide Derivative 1b | Staphylococcus aureus ATCC 25923 | 64 | [1] |
| Sulfonamide Derivative 1c | Staphylococcus aureus ATCC 25923 | 128 | [1] |
| Sulfonamide Derivative 1d | Staphylococcus aureus ATCC 25923 | 128 | [1] |
| Sulfamethoxazole/Trimethoprim (Bactrim) | Staphylococcus aureus ATCC 25923 | 32 | |
| Sulfaguanidine | Staphylococcus aureus ATCC 25923 | 512 | |
| α-tolylsulfonamide derivative 22 | Escherichia coli ATCC 25922 | 12.5 | |
| Streptomycin | Escherichia coli ATCC 25922 | 6.25 |
Table 3: MIC Values of Standard Antibiotics against Common Bacterial Pathogens
| Antibiotic | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Ciprofloxacin | 0.004 - 0.015 | 0.12 - 0.5 | 0.25 - 1.0 |
| Sulfamethoxazole | 1 - 4 | >128 | >128 |
| Trimethoprim | 0.5 - 2 | 0.5 - 2 | >128 |
| Gentamicin | 0.25 - 1 | 0.12 - 1 | 0.5 - 2 |
Note: MIC values can vary depending on the testing methodology and specific strain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline or broth medium.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the 4-methylpiperidine sulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the metabolic activity of eukaryotic cells, providing an indication of cell viability and the cytotoxic potential of a compound.
-
Cell Seeding:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HepG2) at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-methylpiperidine sulfonamide derivative in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow for MIC determination and cytotoxicity testing.
Logical Relationships: Structure-Activity Relationship (SAR) of Piperidine Sulfonamides
Caption: Key structural components influencing antibacterial activity.
Signaling Pathway: Sulfonamide Mechanism of Action
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of kinase inhibitors synthesized with 4-Methylpiperidine-1-sulfonyl chloride
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activity of kinase inhibitors synthesized with a 4-methylpiperidine-1-sulfonyl moiety reveals their potential as potent and selective therapeutic agents. This guide provides a comparative overview of their performance against alternative inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of kinase-targeted therapies.
Introduction to Kinase Inhibition and the PI3K/AKT Signaling Pathway
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical cascade that governs cell survival, proliferation, and metabolism. Consequently, the development of inhibitors targeting kinases within this pathway, such as AKT, is a major focus of modern drug discovery. The incorporation of unique chemical scaffolds, such as the 4-methylpiperidine-1-sulfonyl group, offers a promising avenue for developing novel kinase inhibitors with improved efficacy and selectivity.
Quantitative Comparison of Kinase Inhibitor Activity
To provide a clear comparison, the following table summarizes the in vitro inhibitory activity of a key AKT inhibitor featuring a substituted piperidine moiety, Compound 10h, against the well-characterized pan-AKT inhibitor, GSK690693.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 10h | AKT1 | 24.3 | GSK690693 | AKT1 | 2 |
| AKT2 | 13 | ||||
| AKT3 | 9 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. A lower IC50 value indicates a more potent inhibitor.
Compound 10h, a pan-AKT inhibitor with a piperidin-4-yl side chain, demonstrates potent inhibition of AKT1 with an IC50 value of 24.3 nM.[1] In comparison, GSK690693, a widely used reference compound, exhibits slightly higher potency against all three AKT isoforms.[2][3][4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the presented findings. The following is a representative protocol for an in vitro kinase inhibition assay used to determine the IC50 values of the inhibitors.
In Vitro AKT Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant human AKT1, AKT2, and AKT3 enzymes
-
GSK3α/β peptide substrate
-
Kinase inhibitor compounds (e.g., Compound 10h, GSK690693)
-
ATP (at a concentration near the Km for each enzyme)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution or vehicle control (DMSO) to the respective wells.
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the AKT enzyme and the GSK3α/β peptide substrate in the kinase assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the PI3K/AKT Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and highlights the point of inhibition by AKT inhibitors. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Caption: The PI3K/AKT signaling pathway is a key regulator of cell fate.
Conclusion
The development of kinase inhibitors containing the 4-methylpiperidine-1-sulfonyl moiety and related structures represents a promising strategy for targeting key signaling pathways implicated in cancer and other diseases. The data presented here for Compound 10h, a potent AKT inhibitor, underscores the potential of this chemical space. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this class of inhibitors. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
- 1. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
structure-activity relationship of 4-methylpiperidine sulfonamide derivatives
A Comparative Guide to the Structure-Activity Relationship of 4-Methylpiperidine Sulfonamide Derivatives
This guide provides a detailed comparison of 4-methylpiperidine sulfonamide derivatives, focusing on their structure-activity relationships (SAR) in two key therapeutic areas: as antibacterial agents and as inhibitors of enzymes relevant to diabetes. The information is intended for researchers, scientists, and drug development professionals.
Antibacterial Activity of Piperidine Sulfonamide Derivatives
A novel series of sulfonamide derivatives incorporating a piperidine moiety has been investigated for their efficacy against plant bacterial diseases. These compounds have demonstrated significant in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The core structure consists of a substituted benzene sulfonamide linked to a piperidine ring, which is further functionalized. The key SAR findings are summarized below[1]:
-
Sulfonamide Bond: The sulfonamide linkage is crucial for antibacterial activity. Replacing it with an amide bond leads to a significant decrease in potency[1].
-
Substitution on the Benzene Ring:
-
Electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃, -NO₂, -CN) at the para-position of the benzene ring generally enhance activity against Xac compared to electron-donating groups (e.g., -CH₃)[1].
-
The position of the substituent on the benzene ring influences activity, with some ortho- and meta-substituted derivatives showing high potency against Xoo and Xac, respectively[1]. For instance, compound A₁₀ with a 2-CF₃ substitution was highly active against Xoo, while A₈ with a 3-Br substitution was potent against Xac[1].
-
-
Aromatic Ring System: Replacement of the benzene ring with a heterocyclic ring resulted in a marked decrease in antibacterial activity, indicating the importance of the phenyl group for biological function[1].
-
Alkyl Chain on Piperidine Nitrogen: The nature of the alkyl group on the piperidine nitrogen also modulates activity, with compound C₄ exhibiting outstanding inhibition of Xoo[1][2][3].
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the half-maximal effective concentration (EC₅₀) values for representative compounds against Xoo and Xac.
| Compound | R (Substitution on Benzene Ring) | EC₅₀ (µg/mL) vs. Xoo | EC₅₀ (µg/mL) vs. Xac |
| A₃ | 4-F | - | 7.90 |
| A₆ | 4-Cl | - | 7.49 |
| A₈ | 3-Br | - | 4.74 |
| A₉ | 4-Br | - | 7.04 |
| A₁₀ | 2-CF₃ | 2.65 | - |
| A₁₂ | 4-CF₃ | - | 6.76 |
| A₁₅ | 4-NO₂ | - | 7.29 |
| A₁₆ | 4-CN | - | 6.81 |
| A₁₉ | 4-CH₃ | - | 12.71 |
| C₄ | Varies (specific structure) | 2.02 | - |
| Bismerthiazol (Control) | - | 42.38 | 110.54 |
| Thiodiazole Copper (Control) | - | 64.50 | 121.40 |
Data extracted from "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases"[1].
Experimental Protocols
In Vitro Antibacterial Activity Assay: The antibacterial activities of the synthesized compounds were evaluated in vitro using the turbidimeter test. The compounds were dissolved in DMSO and diluted with sterile distilled water containing 0.1% Tween-80 to the required concentrations. The bacterial suspension was adjusted to a concentration of 10⁶ cfu/mL. The test compounds were added to the bacterial suspension and incubated at 30°C for 48 hours. The optical density at 595 nm was then measured. Bismerthiazol and thiodiazole copper were used as positive controls. The EC₅₀ values were calculated using SPSS 17.0 software.
Mechanism of Action: Dihydropteroate Synthase Inhibition
Biochemical assays suggest that these sulfonamide derivatives act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway.[1][2] This inhibition disrupts the synthesis of essential nucleic acids and amino acids, leading to bacterial growth inhibition. The most potent compound, C₄ , was also found to irreversibly damage the bacterial cell membrane.[1][2][3]
Antidiabetic Activity of Sulfonamide Derivatives
Sulfonamide derivatives, including those with piperidine and piperazine scaffolds, have been explored for their potential as antidiabetic agents through the inhibition of key enzymes such as α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV).
Structure-Activity Relationship (SAR) as Enzyme Inhibitors
-
α-Amylase and α-Glucosidase Inhibition: A series of tetrasubstituted imidazole-sulfonamide derivatives demonstrated promising α-amylase inhibition, with several compounds showing significantly lower IC₅₀ values than the standard drug, acarbose.[4] The inhibition against α-glucosidase was moderate[4]. The specific structural features contributing to this selective inhibition are under investigation.
-
DPP-IV Inhibition: Piperazine sulfonamide derivatives have shown potential as DPP-IV inhibitors. The presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl moieties was found to improve the inhibitory activity more than electron-donating groups like methyl.[5][6] Additionally, the position of the substituent is important, with meta-substitution being less favorable[5][6].
Quantitative Data: In Vitro Enzyme Inhibition
α-Amylase and α-Glucosidase Inhibition
| Compound | IC₅₀ (µM) vs. α-Amylase | IC₅₀ (µM) vs. α-Glucosidase |
| 5c | 53 ± 0.04 | - |
| 5f | 54 ± 0.01 | - |
| 5h | 75 ± 0.342 | - |
| 5i | 43 ± 0.09 | - |
| 5j | 28 ± 1.74 | - |
| Acarbose (Control) | 148 ± 0.06 | 114 ± 3.68 |
Data extracted from "Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives"[4]. The IC₅₀ values for α-glucosidase for the specific compounds were reported as moderate, ranging from 187 ± 1.54 to 398 ± 7.78 µM[4].
DPP-IV Inhibition
| Compound | Substitution | % Inhibition at 100 µM |
| 1a | 2-Cl | 22.6 |
| 1b | 3-Cl | 17.5 |
| 1c | 4-Cl | 20.3 |
| 1d | 2-CH₃ | 15.4 |
| 1e | 3-CH₃ | 11.2 |
| 1f | 4-CH₃ | 13.6 |
Data extracted from "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation"[5][6].
Experimental Protocols
In Vitro α-Amylase Inhibition Assay: The assay was performed using a colorimetric method. A mixture of the test compound and α-amylase solution in phosphate buffer (pH 6.8) was pre-incubated, followed by the addition of starch solution. The reaction was stopped by adding dinitrosalicylic acid color reagent and heating. The absorbance was measured at 540 nm. Acarbose was used as the standard. The percentage of inhibition was calculated, and the IC₅₀ values were determined.
In Vitro DPP-IV Inhibition Assay: A commercial fluorometric screening kit was used to determine the in vitro DPP-IV inhibitory activity. The assay is based on the cleavage of a substrate (H-Gly-Pro-AMC) by DPP-IV to release a fluorescent product (AMC). The test compounds were incubated with the DPP-IV enzyme, and the reaction was initiated by adding the substrate. The fluorescence intensity was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The percentage of inhibition was calculated relative to a control without the inhibitor.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 4-methylpiperidine as an Fmoc deprotection agent in peptide synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of deprotection agent for the fluorenylmethyloxycarbonyl (Fmoc) group is a critical determinant of synthesis efficiency, peptide purity, and operational safety. While piperidine has long been the standard reagent, its status as a controlled substance and inherent toxicity have spurred the investigation of viable alternatives.[1][2] This guide provides a comprehensive validation of 4-methylpiperidine as a highly effective substitute, presenting comparative experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison: 4-Methylpiperidine vs. Piperidine
Multiple studies have demonstrated that 4-methylpiperidine is not only a viable alternative but also exhibits performance metrics that are equivalent, and in some cases superior, to piperidine. Research indicates that 4-methylpiperidine and piperidine have nearly identical efficiency in Fmoc group removal.[2][3] Syntheses of various peptides using 20% 4-methylpiperidine in DMF have resulted in crude products with similar yields and purities to those achieved with the standard 20% piperidine solution.[1][4]
A key advantage of 4-methylpiperidine is its regulatory status; it is not a controlled substance, which simplifies procurement and handling in laboratory settings.[2] The reaction rates for Fmoc deprotection with methylpiperidine derivatives have been shown to follow the order: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, suggesting 4-methylpiperidine may offer faster kinetics.[1]
Table 1: Comparison of Fmoc Deprotection Agents
| Parameter | 4-Methylpiperidine | Piperidine | Piperazine |
|---|---|---|---|
| Deprotection Condition | 20% (v/v) in DMF | 20% (v/v) in DMF | 10% (w/v) in 9:1 DMF/Ethanol |
| Deprotection Efficiency | Identical to piperidine[2] | Standard benchmark | Comparable to piperidine[5] |
| Peptide Yield | Similar to piperidine[1][5] | Standard benchmark | Similar to piperidine[5] |
| Peptide Purity | Similar to piperidine[1][5] | Standard benchmark | Similar to piperidine[5] |
| Regulatory Status | Not a controlled substance[2] | Controlled substance[2] | Not a controlled substance |
| Key Advantages | Effective, non-controlled alternative with potentially faster kinetics.[1][2] | Well-established, extensive historical data. | Can be used to minimize aspartimide formation.[6] |
| Potential Issues | Similar propensity for side reactions as piperidine.[7] | Toxicity, regulatory hurdles, can induce side reactions like aspartimide formation.[1][8] | Lower solubility requires co-solvents and lower concentration.[5] |
Experimental Protocols
The following protocols are representative of standard procedures used in solid-phase peptide synthesis for Fmoc deprotection and its monitoring.
Protocol 1: Standard Fmoc Deprotection in SPPS
This protocol describes a typical manual deprotection cycle.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[3]
-
Initial Wash: Drain the swelling solvent and wash the resin three times with fresh DMF.[7]
-
First Deprotection: Add the deprotection solution (e.g., 20% v/v 4-methylpiperidine in DMF) to the resin, ensuring the beads are fully submerged. Agitate the mixture for 1-3 minutes at room temperature.[7][9]
-
Drain: Drain the deprotection solution from the reaction vessel.[9]
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes to ensure complete Fmoc removal.[7] For some sequences, a single deprotection step of 10 minutes may suffice.[1]
-
Washing: Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove the deprotection reagent and the dibenzofulvene-base adduct.[3] The resin is now ready for the subsequent amino acid coupling step.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative analysis of Fmoc removal by measuring the UV absorbance of the dibenzofulvene adduct formed.
-
Collect Filtrate: Following the deprotection steps (steps 3-5 in Protocol 1), collect all the drained filtrate in a volumetric flask of appropriate volume (e.g., 25.0 mL).[1]
-
Dilute to Volume: Dilute the collected solution to the mark with the deprotection solvent (e.g., 20% 4-methylpiperidine in DMF) and mix thoroughly.[1] Further dilution may be required to ensure the absorbance falls within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301-302 nm using a UV-Vis spectrophotometer.[1][9] Use the deprotection solvent as a blank. The concentration of the adduct can be calculated using the Beer-Lambert law, with the molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct being approximately 7800 M⁻¹cm⁻¹.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different Fmoc deprotection agents in SPPS.
Caption: Workflow for comparing Fmoc deprotection agents in SPPS.
Considerations for Side Reactions
Base-catalyzed side reactions are an inherent challenge in Fmoc-based SPPS. The most common of these is aspartimide formation, which occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue.[6][8] This is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[7] While 4-methylpiperidine's performance is comparable to piperidine, the choice of a less basic deprotection agent, such as piperazine, may help minimize this side reaction in sensitive sequences.[5][6]
Conclusion
The available evidence strongly supports the validation of 4-methylpiperidine as a reliable and efficient substitute for piperidine in Fmoc deprotection. It consistently delivers comparable peptide yields and purities without the administrative burdens associated with controlled substances.[1][2] For routine peptide synthesis, 4-methylpiperidine is an excellent choice, offering a safer and more convenient workflow. Researchers synthesizing peptides with sequences prone to base-catalyzed side reactions should consider the specific sequence and may evaluate other alternatives like piperazine for optimal results.
References
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
comparative analysis of different bases for 4-Methylpiperidine-1-sulfonyl chloride reactions
A Comparative Analysis of Bases in Reactions of 4-Methylpiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, frequently involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of base in this condensation reaction is crucial as it can significantly influence reaction rate, yield, and purity of the final product. This guide provides a comparative analysis of different bases used in reactions with this compound, supported by representative experimental data and detailed protocols.
The most common method for the synthesis of sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base.[1] While this method is generally effective, the nucleophilicity of the amine can vary.[1] The base plays a key role in neutralizing the hydrochloric acid (HCl) generated during the reaction, thereby driving the reaction to completion.
Comparative Performance of Common Bases
The selection of a suitable base is paramount for the successful synthesis of sulfonamides from sulfonyl chlorides and amines. Both organic and inorganic bases are frequently employed, each with its own set of advantages and disadvantages.[2][3] Organic bases such as triethylamine (TEA), pyridine, and diisopropylethylamine (DIPEA) are often used in organic solvents.[4] Inorganic bases like sodium carbonate, potassium carbonate, and sodium hydroxide are typically used in aqueous or biphasic systems.[1][5] A stronger base like sodium hydride is also utilized in some cases, particularly with less reactive amines.[1]
Below is a summary of representative data for the performance of various bases in sulfonamide synthesis. While specific data for this compound is limited in comparative studies, the following table is compiled from reactions of various sulfonyl chlorides with amines to illustrate the typical performance of these bases.
| Base | Amine Substrate | Sulfonyl Chloride | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Pyridine | Aniline | Benzenesulfonyl chloride | - | 0-25 | - | 100 | [1] |
| Triethylamine (TEA) | Diamino aryne precursor | - | Dichloromethane (DCM) | - | - | 85 | [1] |
| Sodium Carbonate | Aqueous solution of primary amine | - | Water | Room Temp | - | - | [1] |
| Potassium Carbonate | - | - | PEG-400 | - | - | up to 78 | [1] |
| Sodium Hydroxide | Aniline | Benzenesulfonyl chloride | Biphasic | Room Temp | 1 h | - | [1] |
| Sodium Hydride | 2-chloro-6,7-dimethoxyquinazolin-4-amine | Aryl/Alkyl sulfonyl chloride | DMF/THF | - | - | 72-96 | [1] |
Note: The data presented in this table is a compilation from various sources for illustrative purposes and may not represent the results of a single comparative study. Reaction conditions and substrates vary across the cited literature.
Experimental Protocols
The following are detailed, generalized methodologies for the reaction of this compound with a representative amine (e.g., aniline) using different classes of bases.
Protocol 1: Using an Organic Base (Triethylamine) in an Aprotic Solvent
This protocol is a general method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Using an Inorganic Base (Sodium Carbonate) in an Aqueous System
This protocol is particularly useful for water-soluble amines and offers a more environmentally friendly approach.[5]
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Sodium Carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flask, dissolve the amine (1.0 equivalent) and sodium carbonate (1.5 equivalents) in water.
-
Stir the mixture vigorously at room temperature.
-
Add this compound (1.0 equivalent) portion-wise to the aqueous solution.
-
Continue stirring for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, extract the aqueous mixture with ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.
-
Purify as needed.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of different bases in the synthesis of a sulfonamide from this compound.
References
A Comparative Guide to Assessing the Purity of Sulfonamides Derived from 4-Methylpiperidine-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical techniques for determining the purity of sulfonamides synthesized from 4-Methylpiperidine-1-sulfonyl chloride. We present supporting experimental protocols and data presentation frameworks to ensure the integrity of your research.
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation. The following table summarizes the primary methods for sulfonamide purity assessment.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Retention time, peak area/height, % purity.[1] | High (ng to µg/mL).[1] | Excellent, with high precision and accuracy.[1][2] | Robust, reproducible, widely available, ideal for routine quality control.[1][2] | Requires reference standards; potential for co-elution with impurities.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis of the eluting compounds. | Retention time, mass-to-charge ratio (m/z), molecular weight, structural information. | Very High (pg to ng/mL).[3] | Excellent for targeted analysis; semi-quantitative for unknown impurities.[1][3] | High specificity and sensitivity; allows for identification of unknown impurities.[4][5] | More complex instrumentation; matrix effects can cause ion suppression.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed structural information, identification of functional groups, quantification via internal standards. | Moderate to Low. | Good, especially with an internal standard.[6] | Provides unambiguous structure confirmation; non-destructive.[7][8] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf), qualitative presence of impurities. | Low. | Semi-quantitative at best. | Simple, rapid, low-cost screening tool for reaction monitoring.[1] | Low resolution and sensitivity; not suitable for precise quantification.[5] |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of sulfonamide purity.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sulfonamide and transfer to a 10 mL volumetric flask.[1]
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate briefly to ensure complete dissolution.[1]
-
Make up the volume to the mark with the diluent to achieve a final concentration of approximately 1 mg/mL.[1]
-
Filter the solution through a 0.20 or 0.45 µm PTFE syringe filter before injection to remove any particulate matter.[2]
b. Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or an equivalent C18 column.[1][9]
-
Mobile Phase: A gradient elution is often effective. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-40°C.[10]
-
Injection Volume: 5-10 µL.
c. Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is for the definitive confirmation and sensitive quantification of sulfonamides and their potential impurities.
a. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, often at a lower concentration (e.g., 1-10 µg/mL) due to the high sensitivity of the instrument.
b. LC-MS Conditions:
-
LC Conditions: Use similar LC conditions as the HPLC method to achieve separation.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for sulfonamides, typically in positive ion mode.[3][11]
-
MS Analysis:
c. Data Analysis:
-
Identify the target compound by its retention time and accurate mass-to-charge ratio (m/z).
-
Analyze the mass spectra of minor peaks to propose structures for unknown impurities. Fragmentation patterns can provide valuable structural clues.[11][12][13]
-
Purity can be estimated by comparing the peak area of the main compound to the total ion chromatogram (TIC) area, though this is semi-quantitative.
Thin-Layer Chromatography (TLC) for Rapid Screening
This protocol provides a quick method to monitor reaction progress and detect the presence of major impurities.
a. Sample Preparation:
-
Dissolve a small amount of the crude and purified sulfonamide in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of about 1-5 mg/mL.
b. TLC Procedure:
-
Plate: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a slightly more polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v), should be tested to achieve good separation (Rf value of the main spot between 0.3-0.5).
-
Spotting: Apply small spots of the sample solutions onto the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel approximately 80-90% up the plate.[1]
-
Visualization:
c. Analysis:
-
Compare the chromatogram of the test sample to the starting materials and the purified standard. The presence of additional spots in the sample lane indicates impurities.[1]
Visualizations
Diagrams created using Graphviz help to visualize the logical flow of purity determination and the synthesis pathway.
Caption: Workflow for sulfonamide purity assessment.
Caption: Synthesis pathway and potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. hpst.cz [hpst.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Determination of Sulfonamides by NMR Spectroscopy -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 7. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Estimation of purity of antimicrobial lead compound sulfonamide-anthranilate derivative methyl-ester-toluene-sulfonamide using LC to develop a new drug application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Compounds Synthesized with 4-Methylpiperidine-1-sulfonyl chloride: In Vitro and In Vivo Studies
A detailed guide for researchers and drug development professionals on the biological activities, experimental data, and methodologies of novel compounds derived from 4-Methylpiperidine-1-sulfonyl chloride.
This guide provides a comprehensive overview of the synthesis and biological evaluation of compounds incorporating the 4-methylpiperidine-1-sulfonyl moiety. This chemical scaffold has been explored for its potential in developing novel therapeutic agents, particularly in the fields of antiviral and metabolic diseases. This document presents a comparative analysis of representative compounds, detailing their in vitro and in vivo activities, supported by experimental protocols and data-driven visualizations to facilitate informed research and development decisions.
I. Antiviral Activity: Spirodioxolane nsP2 Helicase Inhibitors
A series of spirodioxolane analogs have been synthesized and evaluated as inhibitors of the non-structural protein 2 (nsP2) helicase of alphaviruses, such as Chikungunya virus (CHIKV). Among these, a compound synthesized using this compound, designated as 4a , has demonstrated notable antiviral activity.
Quantitative Data Summary
The in vitro antiviral activity of compound 4a and its analogs was assessed using a cell-based reporter assay that measures the replication of the alphavirus mRNA genome. The potency of the compounds is expressed as the 50% effective concentration (EC50).
| Compound | Target Virus | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| 4a | Chikungunya virus (CHIKV) | ~1-10 | >10 | - |
| 4b (4-cyano analog) | Chikungunya virus (CHIKV) | <1 | >10 | >10 |
| 4c (4-phenyl analog) | Chikungunya virus (CHIKV) | ~1-10 | >10 | - |
| 4d (3,3-difluoro analog) | Chikungunya virus (CHIKV) | ~1-10 | >10 | - |
Note: The exact EC50 values for 4a, 4c, and 4d were not explicitly stated in the source material but were described as showing activity. Compound 4b, an analog of 4a, emerged as one of the more potent inhibitors in the series.
Experimental Protocols
General Synthesis of Spirodioxolane Analogs (including 4a):
The synthesis of the spirodioxolane inhibitors involves a multi-step process. A key step in the synthesis of analog 4a is the reaction of the appropriate amine intermediate with this compound.
-
Reaction: The synthesis of compound 4a was achieved by reacting the precursor amine with this compound.[1]
-
General Procedure: The reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated during the reaction. The final product is then purified using standard chromatographic techniques.
In Vitro Antiviral Replication Assay:
The antiviral activity of the compounds was determined using a plate-based viral replication assay.
-
Assay Principle: The assay utilizes a Chikungunya virus (CHIKV) construct with a nano-luciferase (nLuc) reporter gene inserted into its open reading frame. The level of viral replication is directly proportional to the measured luciferase activity.
-
Cell Line: The specific cell line used for the assay is not detailed in the provided information.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are then infected with the CHIKV-nLuc reporter virus in the presence of varying concentrations of the test compounds.
-
After a suitable incubation period, the luciferase activity is measured using a luminometer.
-
The EC50 values are calculated from the dose-response curves.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway targeted by these inhibitors and the experimental workflow for their evaluation.
Caption: Inhibition of Alphavirus Replication by Targeting nsP2 Helicase.
Caption: Workflow for Synthesis and In Vitro Antiviral Evaluation.
II. Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Derivatives of this compound have also been investigated as potential inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes. While specific compounds and their detailed experimental data were not available in the provided search results, a patent application (WO2015172732A1) indicates the exploration of this chemical class for DPP-IV inhibition.
General Experimental Protocols
The following are general protocols for the in vitro and in vivo evaluation of DPP-IV inhibitors, which would be applicable to compounds synthesized using this compound.
In Vitro DPP-IV Inhibition Assay:
-
Assay Principle: This is typically a fluorescence-based assay that measures the cleavage of a fluorogenic substrate by DPP-IV. Inhibition of the enzyme results in a decreased fluorescent signal.
-
Reagents:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds and a known DPP-IV inhibitor as a positive control (e.g., Sitagliptin)
-
-
Procedure:
-
The DPP-IV enzyme is pre-incubated with the test compound or control in a 96-well plate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time.
-
The IC50 values are determined from the dose-response curves.
-
In Vivo Evaluation in Animal Models:
-
Animal Models: Commonly used models for testing anti-diabetic agents include:
-
db/db mice: A genetic model of obesity, insulin resistance, and type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) rats: Another genetic model of obesity and type 2 diabetes.
-
High-fat diet (HFD) and low-dose streptozotocin (STZ)-induced diabetic rodents: This model mimics the combination of insulin resistance and beta-cell dysfunction seen in human type 2 diabetes.
-
-
Key Parameters Measured:
-
Blood glucose levels (fasting and postprandial)
-
Oral glucose tolerance test (OGTT)
-
HbA1c levels (a measure of long-term glycemic control)
-
Plasma insulin levels
-
Active GLP-1 levels
-
Signaling Pathway and Logical Relationships
The diagram below illustrates the mechanism of action of DPP-IV inhibitors.
Caption: Mechanism of Action of DPP-IV Inhibitors.
Conclusion
The use of this compound as a building block has shown promise in the development of bioactive compounds. The spirodioxolane nsP2 helicase inhibitor 4a demonstrates the potential of this scaffold in generating antiviral agents. Furthermore, the exploration of similar derivatives as DPP-IV inhibitors suggests a broader therapeutic applicability. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action for compounds derived from this compound, offering valuable insights for researchers in the field of drug discovery. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
Spectroscopic Scrutiny: Confirming the Structure of 4-Methylpiperidine Sulfonamides
A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. For the promising class of 4-methylpiperidine sulfonamides, a multi-faceted spectroscopic approach is essential to unequivocally elucidate their molecular architecture. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the structure of these compounds, supported by experimental data and detailed protocols.
At a Glance: Spectroscopic Data Comparison
To facilitate a clear comparison, the following tables summarize the expected and observed spectroscopic data for a representative 4-methylpiperidine sulfonamide, N-phenyl-4-methylpiperidine-1-sulfonamide, and contrasts it with a structurally related alternative, N-phenylpiperidine-1-sulfonamide. This comparison highlights the key spectral features that arise from the inclusion of the 4-methyl group.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | N-phenyl-4-methylpiperidine-1-sulfonamide (Expected) | N-phenylpiperidine-1-sulfonamide (Reference) | Key Observations |
| Aromatic-H | δ 7.20-7.80 (m, 5H) | δ 7.20-7.80 (m, 5H) | Aromatic proton signals are largely unaffected by the remote methyl group. |
| Piperidine-H (axial, equatorial at C2/C6) | δ 3.50-3.70 (m, 2H), δ 2.60-2.80 (m, 2H) | δ 3.10-3.30 (m, 4H) | The sulfonyl group deshields the protons on the carbons adjacent to the nitrogen. |
| Piperidine-H (at C4) | δ 1.40-1.60 (m, 1H) | δ 1.60-1.80 (m, 2H) | The presence of the methyl group simplifies the signal for the C4 proton. |
| Piperidine-H (at C3/C5) | δ 1.70-1.90 (m, 2H), δ 1.20-1.40 (m, 2H) | δ 1.50-1.70 (m, 4H) | Complex multiplets are observed for the remaining piperidine protons. |
| Methyl-H | δ 0.95 (d, J = 6.5 Hz, 3H) | - | A characteristic doublet for the methyl protons, coupled to the C4 proton. |
| NH | δ 8.50-9.50 (br s, 1H) | δ 8.50-9.50 (br s, 1H) | A broad singlet for the sulfonamide proton, which is exchangeable with D₂O. |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | N-phenyl-4-methylpiperidine-1-sulfonamide (Expected) | N-phenylpiperidine-1-sulfonamide (Reference) | Key Observations |
| Aromatic-C | δ 125.0-140.0 | δ 125.0-140.0 | Aromatic carbon signals show minimal change. |
| Piperidine-C (C2/C6) | δ 48.0-50.0 | δ 47.0-49.0 | Deshielding effect of the sulfonyl group. |
| Piperidine-C (C4) | δ 30.0-32.0 | δ 25.0-27.0 | The C4 carbon is shifted downfield due to the alpha-carbon effect of the methyl group. |
| Piperidine-C (C3/C5) | δ 33.0-35.0 | δ 23.0-25.0 | The C3/C5 carbons are also shifted downfield due to the beta-carbon effect. |
| Methyl-C | δ 21.0-23.0 | - | A distinct signal for the methyl carbon. |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | N-phenyl-4-methylpiperidine-1-sulfonamide | Key Interpretations |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~1340 & ~1160 (asymmetric & symmetric S=O stretch), ~910 (S-N stretch) | The presence of the sulfonamide functional group is confirmed by the characteristic stretching vibrations of the N-H and S=O bonds.[1] |
| MS (m/z) | Molecular ion (M⁺), fragment corresponding to the loss of SO₂ (M-64), fragment for the 4-methylpiperidine cation. | Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, such as the loss of sulfur dioxide, which is a common feature for sulfonamides. |
Experimental Workflow and Methodologies
The confirmation of the structure of 4-methylpiperidine sulfonamides follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic characterization of a generic N-aryl-4-methylpiperidine-1-sulfonamide.
Synthesis of N-(Aryl)-4-methylpiperidine-1-sulfonamide
A common and effective method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2]
-
Reaction Setup: To a solution of the desired aniline (1.0 mmol) and a base such as pyridine or triethylamine (1.2 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL), 4-methylpiperidine-1-sulfonyl chloride (1.1 mmol) is added dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Standard pulse programs are used for one-dimensional spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) if it is a viscous liquid.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization and Analysis: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Conclusion
The structural confirmation of 4-methylpiperidine sulfonamides is reliably achieved through a synergistic application of NMR, IR, and mass spectrometry. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, with the signals corresponding to the 4-methylpiperidine moiety being particularly diagnostic. IR spectroscopy serves as a rapid and effective tool for confirming the presence of the key sulfonamide functional group. Finally, mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, further corroborating the proposed structure. By employing these techniques in a complementary fashion, researchers can confidently establish the structure of novel 4-methylpiperidine sulfonamides, a critical step in the advancement of drug discovery programs.
References
A Comparative Analysis of 4-Methylpiperidine-1-sulfonyl chloride in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that influences the efficiency, cost, and overall success of a synthetic pathway. This guide provides a comparative analysis of 4-Methylpiperidine-1-sulfonyl chloride against other commonly used sulfonylating agents, focusing on cost-effectiveness and performance in sulfonamide synthesis. The information presented herein is supported by available experimental data to aid in making informed decisions for your research and development endeavors.
Introduction to Sulfonylating Agents in Organic Synthesis
Sulfonyl chlorides are a pivotal class of reagents in organic chemistry, primarily utilized for the synthesis of sulfonamides, a functional group prevalent in a wide array of pharmaceuticals. The reactivity and utility of a sulfonyl chloride are significantly influenced by its structural characteristics. This guide focuses on this compound and compares its cost and performance attributes with three widely used alternatives: methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride.
Cost Comparison of Sulfonylating Agents
The economic viability of a synthetic route is a crucial consideration in both academic research and industrial drug development. The table below provides a snapshot of the relative costs of this compound and its alternatives. Prices are based on currently available catalog listings from a major chemical supplier and are subject to change.
| Reagent | Molecular Weight ( g/mol ) | Price (USD/g) |
| This compound | 197.68 | 16.10 |
| Methanesulfonyl chloride | 114.55 | ~0.37 (based on 250mL price) |
| Benzenesulfonyl chloride | 176.62 | ~0.27 (based on 100mL price) |
| p-Toluenesulfonyl chloride | 190.65 | ~0.19 (based on 250g price) |
Note: Prices are approximate and for comparison purposes only. Bulk pricing may differ significantly.
Performance and Yield Analysis in Sulfonamide Synthesis
Experimental Data Summary
The following table summarizes reported yields for the synthesis of sulfonamides using the compared sulfonylating agents with various amines. It is important to note that reaction conditions such as solvent, base, temperature, and reaction time vary between these examples, which can significantly impact the outcome.
| Sulfonylating Agent | Amine | Product | Yield (%) | Reference |
| Methanesulfonyl chloride | Trimetazidine | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 | [1] |
| Methanesulfonyl chloride | Ammonia | Methanesulfonamide | 77-96.7 | [2] |
| Benzenesulfonyl chloride | Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 | [3][4][5] |
| Benzenesulfonyl chloride | 1-Octylamine | N-(1-Octyl)benzenesulfonamide | 98 | [3][4][5] |
| Benzenesulfonyl chloride | Hexamethylenimine | 1-(Phenylsulfonyl)hexamethylenimine | 97 | [3][4][5] |
| Benzenesulfonyl chloride | Aniline | N-Phenylbenzenesulfonamide | 100 | [6] |
| p-Toluenesulfonyl chloride | Methylamine | N-Methyl-p-toluenesulfonamide | 85-90 | [7] |
| p-Toluenesulfonyl chloride | p-Toluidine | N-(p-Tolyl)-p-toluenesulfonamide | 100 | [6] |
| p-Toluenesulfonyl chloride | Urea | p-Toluenesulfonyl urea | >90 | [8] |
Note: The lack of data for this compound in readily available comparative studies presents a challenge for a direct performance assessment against the other reagents in this table.
Experimental Protocols
To provide a practical context for the data presented, the following are generalized experimental protocols for the synthesis of sulfonamides using sulfonyl chlorides.
General Procedure for Sulfonamide Synthesis
A solution of the amine (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. To this solution, the sulfonyl chloride (1.0-1.1 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Specific Protocol Example: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine[1]
To a solution of trimetazidine (1 mmol) in dichloromethane (30 mL), methanesulfonyl chloride (1 mmol) was added. After 10 minutes, triethylamine (1.2 mmol) was introduced. The reaction proceeded for 30 minutes at room temperature. The solution was then washed sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine. The organic layer was dried over anhydrous Na2SO4 and the solvent was evaporated to yield the product.
Signaling Pathways and Workflow Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: General reaction pathway for sulfonamide synthesis.
Caption: Experimental workflow for sulfonamide synthesis.
Discussion and Conclusion
From a purely cost-per-gram perspective, this compound is significantly more expensive than the more common sulfonylating agents such as methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. This higher initial cost necessitates a significant advantage in performance – such as substantially higher yields, faster reaction times, or the ability to facilitate difficult transformations – to be considered cost-effective.
The available experimental data demonstrates that methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride can provide high to excellent yields in sulfonamide synthesis with a variety of amines.[1][2][3][4][5][6][7][8] The choice between these reagents often depends on the specific electronic and steric properties desired in the final product, as well as the reactivity of the amine substrate.
Recommendation: For routine sulfonamide synthesis where cost is a primary driver, p-toluenesulfonyl chloride and benzenesulfonyl chloride represent highly cost-effective options with a proven track record of high yields. Methanesulfonyl chloride is also a cost-effective choice for introducing a small, non-aromatic sulfonyl group. The use of this compound would be best justified in situations where its unique structural contribution to the final molecule is essential and outweighs its higher cost, or in cases where it demonstrates superior performance in specific, challenging synthetic steps that are yet to be widely reported. Further experimental studies directly comparing this compound with other sulfonylating agents are warranted to fully elucidate its potential and define its niche in cost-effective chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scilit.com [scilit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102219718A - New synthesis method for p-tolunesulfonyl carbamide - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 4-Methylpiperidine-1-sulfonyl chloride: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Methylpiperidine-1-sulfonyl chloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Profile
This compound is a hazardous chemical requiring careful handling in a controlled laboratory environment. The toxicological properties of this specific compound have not been thoroughly investigated. However, based on available safety data, the primary hazards are significant.
Primary Hazards:
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: It causes severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.
-
Reactivity: Like other sulfonyl chlorides, it is expected to be water-reactive. This reaction can be exothermic and produce corrosive byproducts such as hydrochloric acid and sulfonic acids.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound for disposal. All handling and disposal steps must be performed in a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive material. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory | For higher-level protection, use appropriate respirator cartridges (e.g., type ABEK-P2 (EU EN 143) or OV/AG/P99 (US)). | Prevents inhalation of corrosive vapors and dust. |
Step-by-Step Disposal Protocol
The disposal of this compound involves two primary pathways: professional disposal of bulk quantities and the neutralization of small, residual quantities (e.g., from cleaning glassware).
Method 1: Bulk Quantity Disposal (Preferred Method)
For surplus and non-recyclable solutions, a licensed professional waste disposal service should be contacted.
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazard symbols (Corrosive, Toxic), and the date.
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, bases, and acids.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and incineration in a facility equipped with an afterburner and scrubber.
Method 2: Neutralization of Small Residual Quantities
This procedure should only be used for small amounts of the chemical to render it less hazardous before collection as aqueous waste. This process is exothermic and must be performed with extreme care.
Experimental Protocol:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a basic solution, such as 5% sodium bicarbonate or a dilute (e.g., 2M) solution of sodium hydroxide. Place this beaker in an ice bath to manage the heat generated during the exothermic reaction.
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the residual this compound to the cold basic solution. Crucial Safety Note: Always add the sulfonyl chloride to the basic solution. NEVER add the base to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.
-
Monitoring: Monitor the reaction closely. Control the rate of addition to prevent excessive foaming or a rapid temperature increase. Ensure the solution remains basic throughout the addition by periodically checking the pH with pH paper.
-
Completion and Final Disposal: Once the reaction is complete (i.e., addition is finished and the solution has returned to room temperature), ensure the solution is neutralized (pH 6-8). This neutralized aqueous waste can then be collected in a suitable container, labeled appropriately, and disposed of through your institution's chemical waste program. Do not pour down the drain unless permitted by local regulations.
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect: Carefully sweep up the absorbed material and place it into a designated, sealable hazardous waste container without creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Quantitative Data Summary
| Parameter | Value/Specification | Purpose |
| Neutralizing Agent | 5% Sodium Bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH) solution. | To safely quench the reactive sulfonyl chloride. |
| Reaction Condition | Ice bath (0-5 °C) | To control the exothermic nature of the neutralization reaction. |
| Final pH of Waste | 6-8 | To ensure the waste is neutralized before collection. |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling 4-Methylpiperidine-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-Methylpiperidine-1-sulfonyl chloride, including detailed operational procedures and disposal plans. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] It is also toxic if swallowed or in contact with skin and fatal if inhaled.[2][3]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C6H12ClNO2S | [1] |
| Molecular Weight | 197.68 g/mol | [1] |
| Hazard Statements | H301, H311, H314, H331 | [2] |
| Precautionary Statements | P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, P501 | [2] |
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and most critical barrier against exposure. The following table outlines the necessary PPE for handling this substance.
| Body Part | Recommended PPE | Standard |
| Eyes/Face | Tight-fitting safety goggles and a face shield.[3][5][6] | OSHA 29 CFR 1910.133, EN 166 |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a chemical-resistant apron or coverall, and closed-toe shoes.[3][6] Contaminated work clothing should not be allowed out of the workplace.[3] | |
| Respiratory | For nuisance exposures, use a NIOSH-approved P95 or EU EN 143 P1 particle respirator. For higher-level protection, use a NIOSH-approved OV/AG/P99 or EU EN 143 ABEK-P2 respirator cartridges.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][7] | NIOSH, EN 143, EN 149 |
Operational and Disposal Plans: A Step-by-Step Guide
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
1. Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Ventilation: All handling of this chemical must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before handling the chemical.
-
Dispensing: When weighing or transferring the chemical, do so carefully to avoid creating dust or aerosols.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as acids, strong oxidizing agents, and strong bases.[3][7]
2. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][8] Never give anything by mouth to an unconscious person.[1][8] Rinse mouth with water and drink plenty of water.[1][8] Seek immediate medical attention.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[3][4] Collect the absorbed material into a suitable, closed container for disposal.[1][3][4] For large spills, evacuate the area and contact emergency services.
3. Disposal Plan:
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[1] Do not empty into drains.[1][4] Contaminated packaging should be disposed of as unused product.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
